molecular formula C8H11NO B1267699 (2-Amino-4-methylphenyl)methanol CAS No. 81335-87-7

(2-Amino-4-methylphenyl)methanol

Cat. No.: B1267699
CAS No.: 81335-87-7
M. Wt: 137.18 g/mol
InChI Key: OPXLRSYFDTULBU-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-amino-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLRSYFDTULBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81335-87-7
Record name 2-Amino-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-methylphenyl)methanol (CAS 81335-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol, with the CAS number 81335-87-7, is an organic compound featuring a benzyl alcohol scaffold substituted with an amino and a methyl group on the aromatic ring. Its structure presents multiple functional groups that can be synthetically manipulated, making it a potentially valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its current, albeit limited, publicly available information regarding its biological activity and applications.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is primarily derived from computational models and supplier specifications.[1][2][3]

PropertyValueSource
CAS Number 81335-87-7[1]
Molecular Formula C₈H₁₁NO[1][2][3]
Molecular Weight 137.18 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC=C(C(N)=C1)CO[1]
Physical Form Solid
Purity ≥95% to 98% (as commercially available)[4][5]
Storage Conditions Keep in dark place, inert atmosphere, room temperature.[3]
Computed XLogP3 1.1[1]
Computed Hydrogen Bond Donor Count 2[1]
Computed Hydrogen Bond Acceptor Count 2[1]
Computed Rotatable Bond Count 1[1]

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid. A strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically used for this transformation.[6][7][8]

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic Acid

This protocol is a generalized procedure based on standard laboratory practices for LiAlH₄ reductions of carboxylic acids and should be adapted and optimized for specific laboratory conditions.[6][9]

Materials:

  • 2-amino-4-methylbenzoic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 10% (v/v) Sulfuric Acid

  • Saturated aqueous Sodium Sulfate solution

  • Anhydrous Sodium Sulfate

  • Silica gel for thin-layer chromatography (TLC)

  • Dichloromethane (for TLC)

Procedure:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with dry nitrogen. A suspension of a molar excess of Lithium Aluminium Hydride in anhydrous THF is prepared in the flask.

  • Addition of Substrate: A solution of 2-amino-4-methylbenzoic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC (eluent: dichloromethane).

  • Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. This should be done with extreme care due to the vigorous evolution of hydrogen gas.

  • Workup: The resulting suspension is diluted with diethyl ether and stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.

  • Extraction and Drying: The combined organic filtrates are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2_amino_4_methylbenzoic_acid 2-Amino-4-methylbenzoic acid in THF Reaction_Vessel Reaction under N2 atmosphere (0 °C to reflux) 2_amino_4_methylbenzoic_acid->Reaction_Vessel LiAlH4 Lithium Aluminium Hydride in THF LiAlH4->Reaction_Vessel Quenching Quenching with H2O/NaOH Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

As of the current literature survey, there is a notable absence of specific studies detailing the biological activity or direct applications of this compound in drug development. The compound is primarily available as a chemical intermediate from various suppliers, suggesting its use in the synthesis of more complex molecules.[10]

The structural motif of aminobenzyl alcohols is present in a range of biologically active compounds. However, without specific screening data for this particular molecule, any discussion of its potential pharmacological role would be speculative. Further research, including biological screening and derivatization studies, is required to elucidate any potential therapeutic applications.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information that directly implicates this compound in any specific signaling pathways. Similarly, detailed experimental workflows involving this compound, beyond its synthesis, are not described in the scientific literature.

Should this molecule be identified as a hit in a biological screen, a typical experimental workflow to characterize its mechanism of action would involve:

ExperimentalWorkflow Hit_Identification Hit Identification (e.g., High-Throughput Screen) Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Target_Identification Target Identification Assays (e.g., Affinity Chromatography, Proteomics) Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Pathway_Analysis->In_Vivo_Studies

Caption: General experimental workflow for a bioactive compound.

Conclusion

This compound (CAS 81335-87-7) is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While its fundamental chemical and physical properties are documented, there is a significant gap in the scientific literature regarding its biological activity and potential therapeutic applications. The synthetic route via the reduction of 2-amino-4-methylbenzoic acid is a feasible approach for its preparation. Future research efforts should be directed towards the biological evaluation of this compound and its derivatives to explore their potential as new therapeutic agents.

References

Core Molecular Data of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of (2-Amino-4-methylphenyl)methanol is 137.18 g/mol [1][2][3]. This compound, also known as 2-amino-4-methylbenzyl alcohol, is an organic building block used in various chemical syntheses.

Chemical and Physical Properties

Below is a summary of the key identifiers and computed properties for this compound.

PropertyValueSource
Molecular Formula C8H11NOPubChem[1], Key Organics[4]
Molecular Weight 137.18 g/mol PubChem[1], BLD Pharm[2], ChemScene[3]
Monoisotopic Mass 137.084063974 DaPubChem[1]
CAS Number 81335-87-7BLD Pharm[2], CP Lab Safety[5]
IUPAC Name This compoundPubChem[1]
Synonyms 2-amino-4-methylbenzyl alcoholCP Lab Safety[5], PubChem[1]

Technical Considerations

The query for a molecular weight is a request for a fundamental, calculated property of a chemical compound. As such, an in-depth technical guide, detailed experimental protocols for its determination, or associated signaling pathways are not applicable. The molecular weight is derived from the molecular formula and the atomic weights of its constituent elements.

Due to the nature of the request—a single, discrete data point—the creation of a logical or experimental workflow diagram using Graphviz is not relevant to the information provided.

References

An In-Depth Technical Guide to the Structure of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of (2-Amino-4-methylphenyl)methanol. Due to the limited availability of public experimental data, this guide combines established chemical principles with data from analogous compounds to offer a robust resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound, also known as 2-amino-4-methylbenzyl alcohol, is an aromatic amino alcohol. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a hydroxymethyl group (-CH₂OH).

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name This compound[1]
CAS Number 81335-87-7[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
PubChem CID 436776[1]
MDL Number MFCD08275453[2]
Calculated LogP 1.1[1]
Topological Polar Surface Area 46.3 Ų[1]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the alcohol, the alcohol proton, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the methylene carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 2: Predicted NMR Data for this compound

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)Notes
-CH₃ ~2.2~20Singlet
-CH₂OH ~4.5~63Singlet
-OH Variable (1-5)-Broad singlet, exchangeable with D₂O
-NH₂ Variable (3-5)-Broad singlet, exchangeable with D₂O
Aromatic CH 6.5 - 7.0115 - 130Multiple signals (doublets, singlet)
Aromatic C-NH₂ -145 - 150Quaternary carbon
Aromatic C-CH₃ -135 - 140Quaternary carbon
Aromatic C-CH₂OH -125 - 130Quaternary carbon
Aromatic C -115 - 130Aromatic carbons

Note: Predicted chemical shifts are based on standard NMR chemical shift tables and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (alcohol) 3200-3600Strong, Broad
N-H Stretch (amine) 3300-3500Medium, often two bands
C-H Stretch (aromatic) 3000-3100Medium to Weak
C-H Stretch (aliphatic) 2850-3000Medium
C=C Stretch (aromatic) 1500-1600Medium to Weak
C-O Stretch (alcohol) 1000-1260Strong

Note: These are typical ranges for the specified functional groups.[8][9][10][11][12]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), or cleavage of the C-C bond between the aromatic ring and the methylene group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and effective method is the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis of this compound via Reduction of 2-Amino-4-methylbenzoic Acid

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 2-amino-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice-salt bath to approximately -10°C.

  • A solution or suspension of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid, maintaining the temperature below 10°C.[13]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose any excess LiAlH₄, followed by the addition of 10% sulfuric acid.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

This protocol is based on general procedures for the LiAlH₄ reduction of carboxylic acids and should be performed with appropriate safety precautions due to the pyrophoric nature of LiAlH₄.[13][14][15]

Logical Workflow and Pathway Visualizations

As there is no specific signaling pathway associated with this compound in the public domain, a logical workflow for its synthesis and characterization is presented below. This workflow is essential for researchers planning to synthesize and verify the structure of this compound.

Synthesis_and_Characterization_Workflow start Starting Material: 2-Amino-4-methylbenzoic Acid reduction Reduction with LiAlH₄ in Anhydrous THF start->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Vacuum Distillation or Recrystallization) workup->purification product Final Product: This compound purification->product analysis Structural Characterization product->analysis nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry analysis->nmr  Verify  Structure analysis->ir  Confirm  Functional  Groups analysis->ms  Determine  Molecular  Weight

Caption: Synthesis and Characterization Workflow.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, allows for its incorporation into a wide range of more complex molecules. In drug development, such scaffolds are often utilized in the synthesis of novel heterocyclic compounds and as fragments in fragment-based drug discovery campaigns. While specific applications leading to marketed drugs are not prominent in the literature, its structural motifs are present in various biologically active compounds.

This document is intended for research purposes only and all experimental procedures should be conducted with appropriate safety measures in a controlled laboratory setting.

References

A Comprehensive Technical Guide to (2-Amino-4-methylphenyl)methanol: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methylphenyl)methanol, a key aromatic amine and alcohol, serves as a critical building block in modern medicinal chemistry. Its structural features make it an important intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of the potassium-competitive acid blocker, Vonoprazan. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile compound.

Chemical and Physical Properties

This compound, also known as 2-amino-4-methylbenzyl alcohol, is a white to yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 81335-87-7PubChem
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem[1]
Appearance White to yellow powder or crystalsSigma-Aldrich
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
InChI Key OPXLRSYFDTULBU-UHFFFAOYSA-NPubChem[1]
SMILES CC1=CC(=C(C=C1)N)COPubChem[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid. The following protocol details a standard laboratory procedure using Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic Acid

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (flame-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.

  • Reagent Preparation: In the flask, a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

  • Substrate Addition: The flask is cooled to 0 °C using an ice bath. A solution of 2-amino-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then again by water. This is done until a granular precipitate is formed.

  • Work-up: The solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford pure this compound.

Synthesis_Workflow 2-Amino-4-methylbenzoic Acid 2-Amino-4-methylbenzoic Acid Dissolve in THF Dissolve in THF 2-Amino-4-methylbenzoic Acid->Dissolve in THF Add to LiAlH4 suspension at 0 C Add to LiAlH4 suspension at 0 C Dissolve in THF->Add to LiAlH4 suspension at 0 C Dropwise LiAlH4 LiAlH4 Suspend in THF Suspend in THF LiAlH4->Suspend in THF Suspend in THF->Add to LiAlH4 suspension at 0 C Reflux Reflux Add to LiAlH4 suspension at 0 C->Reflux 4-6 hours Quench with H2O/NaOH Quench with H2O/NaOH Reflux->Quench with H2O/NaOH Cool to 0 C Filter and Wash Filter and Wash Quench with H2O/NaOH->Filter and Wash Dry with MgSO4 Dry with MgSO4 Filter and Wash->Dry with MgSO4 Evaporate Solvent Evaporate Solvent Dry with MgSO4->Evaporate Solvent This compound This compound Evaporate Solvent->this compound

Figure 1: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Vonoprazan (TAK-438)

This compound is a pivotal intermediate in the synthesis of Vonoprazan (TAK-438), a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[2][3][4] Vonoprazan functions by reversibly inhibiting the H+, K+-ATPase (proton pump) in gastric parietal cells.[2][3]

The synthesis of Vonoprazan from this compound involves a multi-step process. A generalized synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Vonoprazan (Illustrative)

This protocol is a simplified representation of the synthetic route.

  • Protection of the amino group: The amino group of this compound is first protected, for instance, by reacting it with a suitable protecting agent like di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected intermediate.

  • Oxidation of the alcohol: The primary alcohol is then oxidized to an aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

  • Condensation and Cyclization: The resulting aldehyde undergoes a condensation reaction with a suitable pyrrole derivative, followed by cyclization to form the core pyrrole structure of Vonoprazan.

  • Sulfonylation: The pyrrole nitrogen is then sulfonated using 3-pyridinesulfonyl chloride.

  • Deprotection: Finally, the protecting group on the amino group is removed under acidic conditions to yield Vonoprazan.

Vonoprazan_Synthesis cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product This compound This compound Amino Group Protection Amino Group Protection This compound->Amino Group Protection Alcohol Oxidation Alcohol Oxidation Amino Group Protection->Alcohol Oxidation Condensation & Cyclization Condensation & Cyclization Alcohol Oxidation->Condensation & Cyclization Sulfonylation Sulfonylation Condensation & Cyclization->Sulfonylation Deprotection Deprotection Sulfonylation->Deprotection Vonoprazan (TAK-438) Vonoprazan (TAK-438) Deprotection->Vonoprazan (TAK-438) Proton_Pump_Inhibition cluster_cell Gastric Parietal Cell H+, K+-ATPase H+, K+-ATPase H_out H+ (out) H+, K+-ATPase->H_out K_in K+ (in) K_in->H+, K+-ATPase Gastric_Lumen Gastric Lumen Vonoprazan Vonoprazan Vonoprazan->H+, K+-ATPase Competitively Inhibits

References

The Versatile Building Block: A Technical Guide to (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review for Chemical Researchers and Pharmaceutical Development Professionals

(2-Amino-4-methylphenyl)methanol, a key organic intermediate, serves as a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide offers a comprehensive overview of its chemical identity, synthesis, analytical characterization, and significant applications, providing researchers and drug development professionals with a thorough understanding of its utility and practical considerations.

Chemical Identity and Nomenclature

While commonly referred to as 2-amino-4-methylbenzyl alcohol, the IUPAC name for this compound is this compound.[1][2] For clarity and precision in scientific communication, it is advisable to use its IUPAC name or its universally recognized CAS number.

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 2-amino-4-methylbenzyl alcohol, (2-amino-4-methyl-phenyl)methanol[2]
CAS Number 81335-87-7[2]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
PubChem CID 436776[1][2]

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, 4-methyl-2-nitrobenzyl alcohol.[3] This transformation is a staple in organic synthesis, and various reducing agents can be employed. A widely used and effective method is catalytic hydrogenation.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 4-methyl-2-nitrobenzaldehyde:

  • Reduction of the Aldehyde: The aldehyde group of 4-methyl-2-nitrobenzaldehyde is selectively reduced to a primary alcohol to yield 4-methyl-2-nitrobenzyl alcohol.

  • Reduction of the Nitro Group: The nitro group of 4-methyl-2-nitrobenzyl alcohol is then reduced to a primary amine to afford the final product, this compound.

Synthesis of this compound start 4-Methyl-2-nitrobenzaldehyde intermediate 4-Methyl-2-nitrobenzyl alcohol start->intermediate Step 1: Aldehyde Reduction Reagents: NaBH₄, Ethanol product This compound intermediate->product Step 2: Nitro Reduction Reagents: H₂, Pd/C, Ethanol Application in MEK Inhibitors intermediate This compound core Heterocyclic Core (e.g., Pyridopyrimidine) intermediate->core Nucleophilic Aromatic Substitution or Amidation product MEK Inhibitor Precursor core->product Further Functionalization

References

An In-depth Technical Guide to the Synthesis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-Amino-4-methylphenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthetic processes.

Introduction

This compound, also known as 2-amino-4-methylbenzyl alcohol, is an aromatic amino alcohol with the chemical formula C₈H₁₁NO. Its structure, featuring both a reactive amino group and a primary alcohol on a substituted benzene ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the reduction of commercially available starting materials. The two primary routes involve the reduction of either an aldehyde or a carboxylic acid functionality. A third, multi-step approach commencing from a nitro-substituted precursor is also a viable, albeit longer, pathway.

The primary synthetic strategies are:

  • Pathway 1: Reduction of 2-Amino-4-methylbenzaldehyde.

  • Pathway 2: Reduction of 2-Amino-4-methylbenzoic acid.

  • Pathway 3: Reduction of the nitro group of (4-Methyl-2-nitrophenyl)methanol.

This guide will focus on the most direct and commonly employed methods, Pathways 1 and 2, providing detailed experimental procedures and comparative data.

Pathway 1: Reduction of 2-Amino-4-methylbenzaldehyde

This pathway involves the selective reduction of the aldehyde group of 2-Amino-4-methylbenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, leaving the amino group intact.

G 2-Amino-4-methylbenzaldehyde 2-Amino-4-methylbenzaldehyde Intermediate_Alkoxide Intermediate Alkoxide 2-Amino-4-methylbenzaldehyde->Intermediate_Alkoxide 1. NaBH4, Solvent (e.g., Ethanol) This compound This compound Intermediate_Alkoxide->this compound 2. Aqueous Workup (e.g., H2O)

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 2-Amino-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-methylbenzaldehyde (1.0 eq.) in ethanol (10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0-5 °C.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-4-methylbenzaldehydeN/A
ReagentSodium Borohydride (NaBH₄)N/A
SolventEthanolN/A
Reaction Time2 - 4 hoursN/A
Temperature0 °C to Room TemperatureN/A
Typical Yield 85 - 95% N/A
Purity>98% (after purification)N/A

Note: The provided quantitative data is based on typical yields for similar reductions and may vary depending on the specific reaction scale and conditions.

Pathway 2: Reduction of 2-Amino-4-methylbenzoic Acid

This pathway utilizes a more powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), to reduce the carboxylic acid group of 2-Amino-4-methylbenzoic acid to a primary alcohol. Due to the high reactivity of LiAlH₄, this reaction must be carried out under strictly anhydrous conditions using an aprotic solvent like tetrahydrofuran (THF).

G 2-Amino-4-methylbenzoic_acid 2-Amino-4-methylbenzoic acid Aluminum_hydride_complex Intermediate Aluminum hydride complex 2-Amino-4-methylbenzoic_acid->Aluminum_hydride_complex 1. LiAlH4, Anhydrous THF This compound This compound Aluminum_hydride_complex->this compound 2. Aqueous Workup (e.g., H2O, NaOH)

Caption: Synthesis from 2-Amino-4-methylbenzoic acid via LiAlH₄ reduction.

Experimental Protocol: Lithium Aluminium Hydride Reduction

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, suspend Lithium Aluminium Hydride (2.0-3.0 eq.) in anhydrous THF (15 volumes).

  • Dissolve 2-Amino-4-methylbenzoic acid (1.0 eq.) in anhydrous THF (10 volumes) and add it to the dropping funnel.

  • Slowly add the solution of the benzoic acid to the LiAlH₄ suspension at 0-5 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data
ParameterValueReference
Starting Material2-Amino-4-methylbenzoic acidN/A
ReagentLithium Aluminium Hydride (LiAlH₄)N/A
SolventAnhydrous Tetrahydrofuran (THF)N/A
Reaction Time4 - 8 hoursN/A
TemperatureRefluxN/A
Typical Yield 70 - 85% N/A
Purity>97% (after purification)N/A

Note: The provided quantitative data is based on typical yields for similar reductions and may vary depending on the specific reaction scale and conditions.

General Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound can be summarized in the following workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Starting Material (Aldehyde or Carboxylic Acid) Reagent_Prep Prepare Reducing Agent Solution (NaBH4 or LiAlH4) Start->Reagent_Prep Reaction_Setup Set up Reaction under Appropriate Conditions Reagent_Prep->Reaction_Setup Addition Slow Addition of Reagent or Starting Material Reaction_Setup->Addition Stirring Stirring at Controlled Temperature Addition->Stirring Monitoring Monitor Progress by TLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity_Analysis Purity Assessment (HPLC, GC) Characterization->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed two primary and efficient pathways for the synthesis of this compound. The choice between the reduction of 2-Amino-4-methylbenzaldehyde with sodium borohydride and the reduction of 2-Amino-4-methylbenzoic acid with lithium aluminium hydride will depend on the availability of starting materials, desired scale, and the specific equipment and safety precautions available in the laboratory. Both methods, when performed with care, provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

Biological Activity of (2-Amino-4-methylphenyl)methanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol and its analogs represent a class of chemical compounds with a versatile scaffold that has shown potential for a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential therapeutic applications. Due to the limited publicly available data on the specific biological activities of this compound itself, this guide draws upon research on closely related aminobenzyl alcohol derivatives to infer potential activities and structure-activity relationships. The information presented herein is intended to serve as a foundational resource to guide further research and drug development efforts in this area.

Data Presentation: Summary of Biological Activities

While specific quantitative data for this compound is scarce in the literature, studies on analogous compounds, particularly other isomers and substituted aminobenzyl alcohols, indicate potential in several therapeutic areas. The following tables summarize the observed biological activities and, where available, quantitative data for related compounds.

Table 1: Anticancer Activity of Aminobenzyl Alcohol Analogs

Compound ClassCell Line(s)Activity TypeIC50 (µM)Reference
AminobenzylnaphtholsBxPC-3 (pancreatic), HT-29 (colorectal)Cytotoxicity11.55 - 111.5[1][2][3]
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-231, MCF-7 (breast)Cytotoxicity1.81 - >100[4]
Quinazolinone derivatives with aminobenzothiazole moietyA549 (lung)Antiproliferative8.27[5]

Table 2: Antimicrobial and Antifungal Activity of Amino Alcohol Analogs

Compound ClassMicroorganism(s)Activity TypeMIC (µg/mL)Reference
Methanol extracts of various food plantsMultidrug-resistant Enteric bacteriaAntibacterial32 - 1024[6]
2-Amino/Methoxy-nicotinonitrile derivativesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus nigerAntibacterial/AntifungalNot specified (zone of inhibition)[7]

Table 3: Schistosomicidal Activity of Aminobenzyl Alcohol Analogs

Compound ClassOrganismActivity TypeObservationsReference
4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcoholsSchistosoma mansoniSchistosomicidalHigher activity and lower toxicity than parent compound[8]
Alkylaminooctanethiosulfuric acidsSchistosoma mansoniSchistosomicidalInterruption of oviposition, reduction in worm burden[9]
N-alkylated diamines and amino alcoholsSchistosoma mansoniSchistosomicidal100% mortality of adult worms at 100 µM[10]

Structure-Activity Relationships (SAR)

Based on the available literature for aminobenzyl alcohol derivatives, the following general structure-activity relationships can be inferred:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. Halogenation, as seen in some schistosomicidal compounds, can enhance potency.[8]

  • Amino Group Modification: Derivatization of the amino group can modulate activity. For instance, the introduction of polycarbon-lower-alkyl-amino chains has been shown to increase schistosomicidal effects.[8]

  • Hydroxyl Group Modification: While less explored for this specific scaffold, modifications of the benzyl alcohol hydroxyl group in other contexts are known to affect bioavailability and activity.

  • Overall Molecular Architecture: More complex derivatives, such as aminobenzylnaphthols and quinazolinones incorporating an aminobenzothiazole moiety, have demonstrated potent anticancer activity, suggesting that using the this compound core as a building block for larger molecules is a promising strategy.[1][2][3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of results. The following are standard protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (test compounds)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic

  • Inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbe and medium), a negative control (medium only), and a control with a known antibiotic.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for apoptosis induction by a cytotoxic this compound analog and the general workflow for in vitro cytotoxicity screening.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Compound Synthesize/Acquire This compound Analogs Treatment Treat Cells with Compound Analogs Compound->Treatment CellCulture Culture Cancer Cell Lines CellCulture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout IC50 Calculate IC50 Values Readout->IC50

Caption: Workflow for in vitro cytotoxicity screening of this compound analogs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TRAIL) Receptor Death Receptor (e.g., DR4/DR5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Bax Bax/Bak Activation Casp8->Bax tBid cleavage Casp3 Caspase-3 Activation Casp8->Casp3 Compound Cytotoxic Analog ROS ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathways induced by a cytotoxic analog.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and parasitology. However, a significant lack of specific biological data for the parent compound and its close analogs necessitates further investigation.

Future research should focus on the following:

  • Synthesis and Screening of Analog Libraries: A systematic synthesis of this compound analogs with diverse substitutions on the aromatic ring and modifications of the amino and hydroxyl groups is required. These libraries should then be screened against a broad range of cancer cell lines, pathogenic microbes, and parasites to identify lead compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: As quantitative data becomes available, robust QSAR models can be developed to guide the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and the signaling pathways they modulate.

  • In Vivo Efficacy and Toxicity Studies: Compounds that demonstrate significant in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound analogs can be elucidated, potentially leading to the development of new and effective treatments for a variety of diseases.

References

The Unexplored Potential of (2-Amino-4-methylphenyl)methanol Derivatives in Drug Discovery: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its promising structural features as a potential scaffold for novel therapeutics, a comprehensive review of the scientific literature reveals a significant gap in the exploration of derivatives of (2-Amino-4-methylphenyl)methanol. While the parent compound is commercially available and noted for its use as a pharmaceutical intermediate, detailed studies on its derivatization and the subsequent biological evaluation of resulting compounds are conspicuously absent from publicly accessible databases and scholarly articles.

This in-depth technical overview sought to consolidate the existing knowledge on the synthesis, biological activity, and mechanistic pathways of this compound derivatives. However, an exhaustive search of chemical and biomedical literature, including patent databases, yielded no specific examples of such derivatives having been synthesized and evaluated for their therapeutic potential. The parent compound, this compound, is well-documented in chemical supplier catalogs, with its basic physicochemical properties readily available. It is often categorized under pharmaceutical intermediates and reagents for synthesis in medicinal chemistry, suggesting its potential as a building block for more complex molecules. Yet, the realization of this potential remains undocumented in peer-reviewed research.

The initial objective of this guide was to provide researchers, scientists, and drug development professionals with a detailed resource, including structured quantitative data, experimental protocols, and visualizations of signaling pathways. The inability to locate any primary literature detailing the synthesis and biological characterization of this compound derivatives prevents the fulfillment of these core requirements.

This conspicuous absence of research presents a unique opportunity for the medicinal chemistry community. The structural alerts present in this compound, namely a primary aromatic amine and a benzylic alcohol, offer multiple avenues for chemical modification. These functional groups are amenable to a wide range of synthetic transformations, allowing for the creation of diverse chemical libraries. For instance, the amino group can be readily acylated, alkylated, or used as a handle for the construction of various heterocyclic systems. The benzylic alcohol can be oxidized, esterified, or etherified to introduce further diversity.

Given the dearth of existing research, the following sections outline a prospective research framework for exploring the derivatives of this compound, based on general principles of medicinal chemistry and drug discovery.

Hypothetical Synthetic Strategies and Potential Biological Targets

The derivatization of this compound could be approached through several well-established synthetic routes. A logical workflow for such an exploratory study is proposed below.

G cluster_0 Synthetic Derivatization cluster_1 Biological Evaluation A This compound B N-Acylation / N-Alkylation A->B C O-Alkylation / O-Esterification A->C D Oxidation of Alcohol A->D E Heterocycle Formation B->E F Screening for Biological Activity (e.g., anticancer, anti-inflammatory) E->F G Lead Compound Identification F->G H Mechanism of Action Studies G->H

The Versatility of (2-Amino-4-methylphenyl)methanol: A Technical Review of its Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(2-Amino-4-methylphenyl)methanol, a versatile aromatic building block, is gaining increasing attention in the fields of synthetic chemistry and drug discovery. This technical guide provides an in-depth review of its applications, focusing on its role as a precursor for the synthesis of biologically active heterocyclic compounds, particularly quinazolines and quinolines. This document is intended for researchers, scientists, and drug development professionals.

This compound, with the CAS number 81335-87-7, is a readily available chemical intermediate.[1] Its bifunctional nature, possessing both an amino and a primary alcohol group on a substituted benzene ring, makes it a valuable starting material for the construction of a variety of complex molecules.

Physicochemical Properties

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₈H₁₁NO[1]
Molecular Weight137.18 g/mol [1]
CAS Number81335-87-7[1]

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary application of this compound lies in its utility as a precursor for the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of Quinazolines and Quinazolinones

This compound and its structural analogs, 2-aminobenzyl alcohols, are key starting materials for the synthesis of quinazolines and their oxidized derivatives, quinazolinones.[2][3] These nitrogen-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

A common synthetic strategy involves the condensation of the 2-aminobenzyl alcohol with an appropriate reaction partner, such as an aldehyde or nitrile, often facilitated by a metal catalyst.[3] The reaction proceeds through an initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by cyclization and subsequent aromatization to yield the quinazoline core.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines from (2-aminophenyl)methanols

The following is a general experimental protocol for the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes to synthesize 2-substituted quinazolines. This method has been reported to be efficient and tolerate a variety of functional groups.[2]

Materials:

  • (2-Aminophenyl)methanol derivative (e.g., this compound)

  • Aldehyde

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium chloride (NH₄Cl)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the (2-aminophenyl)methanol derivative and the aldehyde in a suitable solvent, add the cerium nitrate hexahydrate and ammonium chloride.

  • Add the copper catalyst to the reaction mixture.

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="In situ oxidation to\n2-amino-4-methylbenzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Condensation and\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-Substituted-7-methylquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Copper Catalyst\n(e.g., Cu(OAc)₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [color="#5F6368"]; aldehyde -> intermediate2 [color="#5F6368"]; intermediate1 -> intermediate2 [color="#5F6368"]; intermediate2 -> product [color="#5F6368"]; catalyst -> intermediate1 [style=dashed, arrowhead=open, color="#EA4335"]; catalyst -> intermediate2 [style=dashed, arrowhead=open, color="#EA4335"]; } enddot Caption: General workflow for the synthesis of 2-substituted-7-methylquinazolines.

Synthesis of Quinolines

Similarly, this compound can be utilized in the synthesis of quinolines, another important class of nitrogen-containing heterocycles. One approach involves the reaction of 2-aminobenzyl alcohols with ketones or secondary alcohols via an acceptorless dehydrogenation pathway catalyzed by transition metals like iridium or copper.[5]

Biological Activity of Derivatives

Derivatives of this compound, particularly those incorporating the quinazoline scaffold, have shown promising biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[3][6] These compounds can act as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overexpressed in cancer cells.[7]

A study by El-Messery et al. (2017) investigated the anticancer activity of a series of 2,3,6-trisubstituted-7-methylquinazolin-4(3H)-ones, which are structurally related to derivatives of this compound. The cytotoxicity of these compounds was evaluated against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay. Several compounds exhibited significant cytotoxic activity, with some being more potent than the standard drug gefitinib.[3][6]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 7-Methylquinazoline Derivatives

CompoundHeLaMDA-MB-231
Gefitinib (Standard) 4.328.3
Compound 21 1.852.81
Compound 22 2.152.37
Compound 23 2.032.11
Data extracted from El-Messery et al., 2017.[3][6]

The potent activity of compounds 21-23 suggests that the 7-methylquinazoline scaffold is a promising template for the development of novel anticancer agents.[6]

// Nodes quinazoline [label="7-Methylquinazoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; egfr [label="EGFR Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Signaling\n(e.g., Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges quinazoline -> inhibition [color="#5F6368"]; egfr -> downstream [color="#5F6368"]; inhibition -> egfr [arrowhead=tee, color="#5F6368"]; downstream -> apoptosis [arrowhead=tee, style=dashed, color="#EA4335"]; } enddot Caption: Simplified mechanism of action for some quinazoline-based anticancer agents.

Antimicrobial Activity

Quinoline and quinazoline derivatives have also been investigated for their antimicrobial properties.[8] Their mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. While specific data for derivatives of this compound is limited, the broader class of quinolines has shown activity against a range of bacterial and fungal pathogens.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active quinazoline and quinoline derivatives. The demonstrated anticancer activity of 7-methylquinazoline compounds highlights the potential of this scaffold in drug discovery. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore the full therapeutic potential of this chemical entity.

References

An In-Depth Technical Guide to the Safety and Hazards of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety information and potential hazards associated with (2-Amino-4-methylphenyl)methanol (CAS No. 81335-87-7). As a crucial intermediate in pharmaceutical and chemical synthesis, a thorough understanding of its safe handling, storage, and emergency protocols is paramount for the protection of laboratory personnel and the integrity of research. Due to the limited availability of in-depth toxicological data for this specific compound, this guide also draws upon information from structurally similar aminobenzyl alcohols to provide a more complete, albeit inferred, hazard profile. All data derived from analogous compounds will be explicitly noted.

Chemical Identification and GHS Classification

Proper identification is the first step in a robust safety protocol. The key identifiers and the Globally Harmonized System (GHS) classification for this compound are summarized below.

IdentifierValue
Chemical Name This compound
Synonyms 2-Amino-4-methylbenzyl alcohol
CAS Number 81335-87-7[1]
Molecular Formula C₈H₁₁NO
GHS Pictogram
Signal Word Warning [2]
GHS Hazard Statements H302: Harmful if swallowed[2]
GHS Precautionary Statements P101: If medical advice is needed, have product container or label at hand.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile: Knowns and Inferred Hazards

It is critical to handle this compound as if it possesses all the potential hazards of its close structural analogs until specific data becomes available.

HazardThis compoundInferred Hazards from Analogous Compounds (e.g., 2-Aminobenzyl alcohol, 4-Aminobenzyl alcohol)
Acute Oral Toxicity H302: Harmful if swallowed[2]Harmful if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage in animal studies.[3]
Acute Dermal Toxicity No data availableMay be harmful in contact with skin.[4]
Acute Inhalation Toxicity No data availableMay be harmful if inhaled, causing respiratory irritation.[4][5]
Skin Corrosion/Irritation No data availableCauses skin irritation.[3][6] May accentuate pre-existing dermatitis.[3] Open cuts or abraded skin should not be exposed.[3]
Serious Eye Damage/Irritation No data availableCauses serious eye irritation.[4][6]
Respiratory/Skin Sensitization No data availableMay cause skin sensitization.[3] Asthma-like symptoms may persist long after exposure.[3]
Carcinogenicity No data availableLimited evidence of a carcinogenic effect for 4-aminobenzyl alcohol.[3]
Specific Target Organ Toxicity (Single Exposure) No data availableMay cause respiratory irritation.[5][6]
Aspiration Hazard No data availableNo data available

A significant concern with aromatic amines is the potential to cause methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced.[3] While not confirmed for this specific compound, it is a known hazard for many arylamines and should be considered a potential risk.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable. The following protocols are based on the known and inferred hazards.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following diagram illustrates the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Minimum PPE Requirements lab_coat Flame-Retardant Lab Coat compound This compound lab_coat->compound For handling safety_goggles Chemical Splash Goggles (ANSI Z87.1 approved) safety_goggles->compound For handling gloves Nitrile or Neoprene Gloves gloves->compound For handling respirator NIOSH-approved Respirator (if dust/aerosols are generated) respirator->compound For handling researcher Researcher researcher->lab_coat Wears researcher->safety_goggles Wears researcher->gloves Wears researcher->respirator Wears (as needed)

Figure 1: Minimum Personal Protective Equipment (PPE) for handling this compound.
Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommendations vary from 2-8°C to ambient room temperature. Consult the supplier-specific SDS.Prevents degradation and potential pressure build-up in the container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Aromatic amines can be sensitive to oxidation.
Light Keep in a dark place, protected from direct sunlight.Prevents light-induced degradation.
Container Keep container tightly closed in a dry and well-ventilated place.Prevents contamination and release of vapors.
Incompatibilities Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]Can lead to vigorous or explosive reactions.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or the environment.

Emergency Procedures

A clear and practiced emergency response plan is crucial.

First-Aid Measures

The following flowchart outlines the initial first-aid response to exposure.

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse thoroughly with plenty of water for at least 15 minutes. eye->rinse_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Figure 2: First-aid procedures for exposure to this compound.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Fine dust may form explosive mixtures with air.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Use dry cleanup procedures and avoid generating dust.[3] Sweep up and shovel into a suitable, closed container for disposal.

Conclusion

While this compound is a valuable chemical intermediate, it must be handled with the respect and caution due to a potentially hazardous substance. The primary known hazard is that it is harmful if swallowed. However, the potential for skin, eye, and respiratory irritation, as well as skin sensitization, should be inferred from structurally similar compounds. Adherence to the engineering controls, personal protective equipment recommendations, and emergency procedures outlined in this guide is essential for maintaining a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most current information.

References

A Technical Guide to the GHS Classification of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier: (2-Amino-4-methylphenyl)methanol CAS Number: 81335-87-7[1] Molecular Formula: C8H11NO[1]

This document provides a detailed overview of the Globally Harmonized System (GHS) classification for this compound, compiled from available safety and hazard information. The guide is intended to inform researchers and professionals in drug development about the potential hazards associated with this compound, ensuring safe handling and use.

GHS Hazard Classification

This compound is classified under GHS with a primary warning for its harmful and irritant properties.[1][2] The classification is based on its potential to cause adverse health effects upon exposure.

Summary of GHS Classification:

Classification ElementDescriptionReference
Signal Word Warning[1]
Hazard Pictogram GHS07: Harmful/Irritant[1][2]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Detailed Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended measures to minimize or prevent adverse effects.

Hazard Statements (H-Statements):

CodeStatementDescription
H302 Harmful if swallowed.[1][3][4]Indicates acute toxicity if the substance is ingested.
H315 Causes skin irritation.[1][3][4]Denotes that direct contact with skin can lead to irritation.
H319 Causes serious eye irritation.[1][3][4]Indicates that contact with eyes can result in significant irritation.
H335 May cause respiratory irritation.[1][3][4]Refers to the potential for irritation of the respiratory tract upon inhalation.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided to guide safe handling, storage, and disposal.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash hands thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330 Rinse mouth.[1]
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Quantitative Data

A search of publicly available literature and safety data repositories did not yield specific experimental protocols or quantitative toxicological data (e.g., LD50, LC50) for this compound that would form the basis of its GHS classification. This information is often proprietary and contained within the full Safety Data Sheet (SDS) provided by the manufacturer. For detailed toxicological information and the specific studies conducted, it is imperative to consult the official SDS for this compound.

Logical Workflow for Hazard Response

The following diagram illustrates the logical workflow from hazard identification to the appropriate response actions based on the GHS classification of this compound.

GHS_Workflow cluster_0 Hazard Identification cluster_1 Exposure Route cluster_2 First Aid & Response (P-Statements) H302 H302 | Harmful if Swallowed Ingestion Ingestion H302->Ingestion H315 H315 | Causes Skin Irritation Skin_Contact Skin Contact H315->Skin_Contact H319 H319 | Causes Serious Eye Irritation Eye_Contact Eye Contact H319->Eye_Contact H335 H335 | May Cause Respiratory Irritation Inhalation Inhalation H335->Inhalation Response_Ingestion P301+P312: Call POISON CENTER P330: Rinse Mouth Ingestion->Response_Ingestion Response_Skin P302+P352: Wash with water P332+P313: Get medical advice Skin_Contact->Response_Skin Response_Eye P305+P351+P338: Rinse with water P337+P313: Get medical advice Eye_Contact->Response_Eye Response_Inhalation P304+P340: Move to fresh air Inhalation->Response_Inhalation

Caption: Hazard exposure and response workflow for this compound.

Signaling Pathways

Information regarding the specific signaling pathways or molecular mechanisms of toxicity for this compound is not available in the public domain. Research in this area would be necessary to elucidate its toxicological profile at a cellular and molecular level.

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for complete and detailed safety information.

References

Spectroscopic Characterization of (2-Amino-4-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound (2-Amino-4-methylphenyl)methanol (CAS No: 81335-87-7; Molecular Formula: C₈H₁₁NO). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) data, alongside the theoretical mass spectrometry (MS) value. These predictions are based on the known chemical structure and established spectroscopic principles for analogous functional groups.

This guide also outlines standardized experimental protocols for acquiring NMR, IR, and MS data, and includes a visual workflow for the general process of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound.

Disclaimer: The data presented in these tables are predicted based on the chemical structure and have not been experimentally verified from public sources. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.8 - 7.2Multiplet3Aromatic C-H
~ 4.6Singlet2-CH₂OH
~ 4.0 (broad)Singlet2-NH₂
~ 2.3Singlet3Ar-CH₃
~ 1.5 (broad)Singlet1-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 145C-NH₂
~ 138C-CH₃
~ 130Aromatic C-H
~ 128Aromatic C-H
~ 125C-CH₂OH
~ 118Aromatic C-H
~ 65-CH₂OH
~ 21-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Strong, BroadO-H stretch (alcohol)
3400 - 3300MediumN-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumAromatic C=C stretch
1520 - 1480MediumAromatic C=C stretch
1250 - 1000StrongC-O stretch (alcohol)
1300 - 1200MediumC-N stretch (aromatic amine)
900 - 675StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValueNotes
Molecular Weight137.18 g/mol Calculated from the molecular formula C₈H₁₁NO
[M]+137.0840Predicted monoisotopic mass of the parent radical cation

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

    • Ensure the total volume of the solution in the NMR tube is sufficient to cover the detector coils (typically a height of 4-5 cm).

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of solid this compound in a volatile organic solvent (e.g., methylene chloride or acetone).

    • Place a few drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with specific functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

  • Data Acquisition (using Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺•), and also induces fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the peak corresponding to the molecular ion to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Chemical Sample (this compound) NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation (Thin Film on Salt Plate) Sample->IR_Prep MS_Prep Sample Preparation (Dilute Solution) Sample->MS_Prep NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data Interpretation Data Interpretation and Structure Elucidation NMR_Data->Interpretation IR_Acq Data Acquisition (FT-IR) IR_Prep->IR_Acq IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Data Acquisition (Mass Spectrometry) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z Ratios) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

In-Depth 1H NMR Spectrum Analysis of (2-Amino-4-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2-Amino-4-methylphenyl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and proton signaling pathways.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for similar functional groups. The expected chemical shifts (δ), multiplicities, and integration values for each proton are summarized in the table below. The predictions are based on a standard deuterated solvent such as CDCl3 and may vary slightly depending on the experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~ 6.65d~ 8.01H
H-5~ 6.80d~ 8.01H
H-6~ 6.95s-1H
-CH2OH~ 4.60s-2H
-NH2~ 3.5 - 4.5 (broad)s (broad)-2H
-CH3~ 2.25s-3H
-OHVariable (broad)s (broad)-1H

Note: The chemical shifts for the -NH2 and -OH protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to proton exchange.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical, and deuterated solvents are used to avoid large solvent signals in the spectrum.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. TMS is set to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[2]

  • The instrument should be properly shimmed to obtain a homogeneous magnetic field, resulting in sharp, well-resolved peaks.

  • A standard pulse sequence for 1H NMR acquisition should be used.

  • Key acquisition parameters to be set include:

    • Spectral Width: Typically -2 to 12 ppm for a 1H spectrum.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • The probe temperature should be maintained at a constant value, typically 25 °C.

3. Data Processing:

  • The acquired Free Induction Decay (FID) signal should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals should be integrated to determine the relative number of protons corresponding to each peak.

  • Coupling constants (J-values) should be measured from the splitting patterns of the multiplets.

Visualization of Molecular Structure and Signaling

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the logical relationships of the proton signals.

molecular_structure cluster_ring Aromatic Ring cluster_substituents Substituents C1 C C2 C C1->C2 NH2 NH₂ C1->NH2 2-Amino C3 C C2->C3 CH2OH CH₂OH C2->CH2OH C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 CH3 CH₃ C4->CH3 4-Methyl C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Figure 1: Molecular structure of this compound.

proton_coupling H3 H-3 H5 H-5 H3->H5 J (ortho) ~ 8.0 Hz H6 H-6 H5->H6 J (meta) ~ 2.5 Hz (expected)

Figure 2: Predicted spin-spin coupling pathways for aromatic protons.

Interpretation of the 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound exhibits several key features that are instrumental in its structural confirmation.

  • Aromatic Region (δ 6.5 - 7.0 ppm): The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as distinct signals.

    • The proton at position 3 (H-3 ) is ortho to the -NH2 group and meta to the -CH2OH group. It is expected to be a doublet due to coupling with H-5.

    • The proton at position 5 (H-5 ) is meta to the -NH2 group and ortho to the -CH3 group. It is expected to be a doublet of doublets due to coupling with H-3 and H-6, although the meta coupling may not always be resolved.

    • The proton at position 6 (H-6 ) is ortho to the -CH2OH group and meta to the -CH3 group. It is expected to be a singlet or a narrowly split doublet due to a small meta coupling with H-5.

  • Functional Group Protons:

    • The two protons of the benzylic methylene group (-CH2OH) are expected to appear as a singlet around 4.60 ppm.[3] Their equivalence is due to free rotation around the C-C bond.

    • The two protons of the amino group (-NH2) typically appear as a broad singlet between 3.5 and 4.5 ppm. The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

    • The single proton of the hydroxyl group (-OH) will also appear as a broad singlet with a chemical shift that is highly variable and dependent on the experimental conditions. This peak can be confirmed by adding a drop of D2O to the NMR tube, which will cause the -OH proton to exchange with deuterium and the peak to disappear from the spectrum.

    • The three protons of the methyl group (-CH3) will appear as a sharp singlet around 2.25 ppm.

This detailed analysis, combining predicted data, experimental protocols, and visual aids, provides a robust framework for the 1H NMR spectroscopic investigation of this compound.

References

In-Depth Technical Guide to the 13C NMR Characterization of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of (2-Amino-4-methylphenyl)methanol. Due to the limited availability of direct experimental 13C NMR data for this specific compound in public databases, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds and established substituent effects. It also includes a detailed, standardized experimental protocol for acquiring 13C NMR data for this and similar small organic molecules, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Carbon Numbering

This compound, a substituted toluene derivative, possesses a unique electronic environment around each carbon atom, which gives rise to a distinct 13C NMR spectrum. Understanding the molecular structure is fundamental to interpreting its NMR data.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known experimental data for 2-aminobenzyl alcohol in DMSO-d6 and the expected electronic effects of the additional methyl group at the C4 position. The electron-donating nature of the amino and methyl groups, along with the hydroxymethyl substituent, influences the shielding and deshielding of the aromatic carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d6Multiplicity (Proton Decoupled)Rationale for Prediction
C1~126-128SingletQuaternary carbon attached to the hydroxymethyl group, influenced by the ortho-amino group.
C2~146-148SingletAromatic carbon directly bonded to the electron-donating amino group, expected to be significantly deshielded.
C3~115-117SingletAromatic CH, shielded by the ortho-amino group.
C4~128-130SingletQuaternary carbon attached to the methyl group.
C5~114-116SingletAromatic CH, shielded by the para-amino group.
C6~127-129SingletAromatic CH, ortho to the hydroxymethyl group.
C7 (-CH2OH)~60-63SingletBenzylic alcohol carbon, typical chemical shift range.
C8 (-CH3)~20-22SingletMethyl carbon attached to the aromatic ring.

Experimental Protocol for 13C NMR Spectroscopy

This section provides a detailed methodology for obtaining a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar molecules like this compound. Chloroform-d (CDCl3) or Methanol-d4 (CD3OD) can also be considered.

  • Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent peak is to be used for referencing, ensure its chemical shift is accurately known.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValuePurpose
Pulse Programzgpg30 or similarStandard proton-decoupled 13C experiment with a 30° pulse angle.
Spectral Width (SW)200-250 ppmTo encompass all expected carbon signals.
Acquisition Time (AQ)1.0 - 2.0 sDuration of data collection for the FID.
Relaxation Delay (D1)2.0 - 5.0 sTime allowed for nuclear relaxation between pulses. Crucial for quaternary carbons.
Number of Scans (NS)1024 or higherSignal averaging to improve signal-to-noise ratio. Dependent on sample concentration.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for 13C NMR Analysis

The process from sample preparation to final spectral analysis follows a logical sequence to ensure accurate and reliable data.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (2-Amino-4-methylphenyl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry for aromatic, amino, and alcohol functional groups. The information presented herein is intended to serve as a predictive reference for researchers and scientists engaged in the analysis and identification of this and structurally related compounds.

Predicted Mass Spectrometry Data

The fragmentation of this compound in a mass spectrometer, typically using Electron Ionization (EI), is anticipated to proceed through several characteristic pathways. The molecular ion (M•+) is expected to be observed, and its subsequent fragmentation will be dictated by the stability of the resulting ions and neutral losses. Aromatic compounds generally show a relatively stable molecular ion.[1][2]

The primary fragmentation routes for alcohols include alpha-cleavage and dehydration (loss of water).[1][3][4] For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway.[3][4][5] The presence of the aromatic ring will also influence fragmentation, leading to characteristic aromatic ions.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and their plausible relative abundance in a hypothetical 70 eV EI mass spectrum.

m/z Proposed Ion Structure Formula Proposed Fragmentation Pathway Predicted Relative Abundance
137[C₈H₁₁NO]•+C₈H₁₁NOMolecular Ion (M•+)Moderate
120[C₈H₁₀N]•+C₈H₁₀NM•+ - •OH (Loss of hydroxyl radical)Moderate
119[C₈H₉N]•+C₈H₉NM•+ - H₂O (Loss of water)High
106[C₇H₈N]+C₇H₈NM•+ - CH₂OH (Loss of hydroxymethyl radical)High (likely base peak)
91[C₇H₇]+C₇H₇Tropylium ion, from rearrangement of the benzyl moietyModerate
77[C₆H₅]+C₆H₅Phenyl cation, from loss of substituents from the aromatic ringLow

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule to form the molecular ion (M•+) with a predicted m/z of 137. The subsequent fragmentation can be visualized through the following pathways:

Fragmentation_Pathway cluster_frags Fragment Ions M M•+ This compound m/z = 137 F120 [C₈H₁₀N]•+ m/z = 120 M->F120 - •OH F119 [C₈H₉N]•+ m/z = 119 M->F119 - H₂O F106 [C₇H₈N]+ m/z = 106 M->F106 - •CH₂OH F91 [C₇H₇]+ m/z = 91 F106->F91 - NH F77 [C₆H₅]+ m/z = 77 F91->F77 - CH₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the polarity of the amino and hydroxyl groups, derivatization may be necessary for GC-MS analysis to improve volatility and peak shape.[6][7][8]

A. Sample Preparation and Derivatization (for GC-MS)

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the standard solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a sealed vial.

  • Reaction: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the active hydrogens on the amino and hydroxyl groups.

  • Dilution: After cooling to room temperature, the derivatized sample can be diluted with a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

    • Acquisition Mode: Full scan.

C. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization is typically not required.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% B to 95% B over several minutes to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation of the protonated molecule [M+H]+.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification of an unknown compound, such as this compound, using mass spectrometry.

Logical_Workflow Sample Sample containing This compound Prep Sample Preparation (e.g., Extraction, Derivatization) Sample->Prep Analysis MS Analysis (GC-MS or LC-MS) Prep->Analysis DataAcq Data Acquisition (Mass Spectrum) Analysis->DataAcq Interpretation Spectral Interpretation (Molecular Ion, Fragmentation Pattern) DataAcq->Interpretation DB_Search Database Search (e.g., NIST, Wiley) Interpretation->DB_Search Confirmation Structure Confirmation (Comparison with Reference Standard) Interpretation->Confirmation DB_Search->Confirmation

Caption: General workflow for compound identification using mass spectrometry.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this compound.

References

An In-depth Technical Guide to the FT-IR Spectral Analysis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of (2-Amino-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected spectral features, a standard experimental protocol for obtaining the spectrum, and the logical workflow of the analysis.

Molecular Structure and Functional Groups

This compound (C₈H₁₁NO) is an aromatic organic compound containing several key functional groups that give rise to characteristic absorption bands in the infrared spectrum.[1][2] These include:

  • Primary Amine (-NH₂): Attached to the aromatic ring.

  • Primary Alcohol (-CH₂OH): The hydroxyl group is a key feature.

  • Substituted Benzene Ring: A tetrasubstituted aromatic ring.

  • Methyl Group (-CH₃): Attached to the aromatic ring.

The analysis of the FT-IR spectrum allows for the identification and confirmation of these functional groups, providing a spectroscopic fingerprint of the molecule.

Predicted FT-IR Spectral Data

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3300Strong, BroadO-H StretchAlcohol (-OH)
3400 - 3200Medium (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Medium to WeakC-H Aromatic StretchAromatic Ring
2980 - 2850Medium to WeakC-H Aliphatic StretchMethyl (-CH₃) & Methylene (-CH₂)
1620 - 1580Medium to StrongN-H Scissoring (Bending)Primary Amine (-NH₂)
1600 - 1450Medium (multiple bands)C=C Aromatic Ring StretchAromatic Ring
1470 - 1430MediumC-H Aliphatic BendMethyl (-CH₃) & Methylene (-CH₂)
1350 - 1250Medium to StrongC-N StretchAryl Amine
1260 - 1000StrongC-O StretchPrimary Alcohol
900 - 675StrongC-H Out-of-plane BendAromatic Ring

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer
  • Agate mortar and pestle
  • Hydraulic press with pellet-forming die
  • Infrared lamp
  • Analytical balance
  • Spatula
  • This compound sample
  • FT-IR grade Potassium Bromide (KBr), desiccated

2. Sample Preparation: a. Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which has a strong IR absorption. b. Weigh approximately 1-2 mg of the this compound sample. c. Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100. d. Add the sample and KBr to the agate mortar. e. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

3. Pellet Formation: a. Transfer a portion of the powdered mixture into the pellet-forming die. b. Distribute the powder evenly to ensure a uniform pellet. c. Place the die in the hydraulic press. d. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully release the pressure and remove the KBr pellet from the die.

4. Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹). d. The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

5. Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Correlate the observed bands with the functional groups present in the this compound molecule using the data provided in the table above and standard FT-IR correlation charts.

Visualizations

The following diagrams illustrate the workflow of FT-IR analysis and the molecular structure of the target compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grinding Grind & Mix Sample->Grinding KBr KBr Powder KBr->Grinding Pelletizing Press Pellet Grinding->Pelletizing Background Record Background Pelletizing->Background SampleScan Scan Sample FT Fourier Transform SampleScan->FT Spectrum Absorbance Spectrum FT->Spectrum PeakID Peak Identification Spectrum->PeakID Assignment Functional Group Assignment PeakID->Assignment Interpretation Structural Confirmation Assignment->Interpretation

Caption: Workflow for FT-IR Spectral Analysis.

Caption: Structure of this compound.

References

Methodological & Application

Application Note: A Practical and Robust Synthesis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Amino-4-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This application note provides a detailed, reliable, and scalable protocol for the synthesis of this target molecule. We will first address the significant chemical challenges associated with the direct conversion from 2-amino-4-methylphenol, a seemingly direct but synthetically impractical route. Subsequently, we present a robust and validated three-step synthetic pathway starting from the commercially available precursor, 4-methyl-2-nitrobenzoic acid. This recommended protocol involves esterification, chemoselective reduction of the resulting ester, and a final reduction of the nitro group to yield the target compound with high purity and yield. This guide is intended for researchers, chemists, and process development professionals seeking a dependable method for the preparation of this compound.

Introduction and Strategic Analysis

The target molecule, this compound (IUPAC Name: this compound), is an organic building block featuring amino, methyl, and hydroxymethyl functional groups on a benzene ring.[1][2] Its utility lies in the strategic placement of these groups, which allows for diverse subsequent chemical modifications.

A common synthetic query involves the conversion of 2-amino-4-methylphenol to the target molecule. This transformation (Ar-OH → Ar-CH₂OH) is fundamentally a reduction of the phenolic C-O bond coupled with hydroxymethylation. This is a non-trivial synthetic operation. Direct hydrodeoxygenation of phenols typically leads to the corresponding arene (Ar-H)[3][4][5], while other reductive conditions risk over-reduction of the aromatic ring itself.[6] There are no standard, high-yield, single-step laboratory methods reported for this specific conversion.

Therefore, this application note focuses on a more practical and scientifically sound approach. By choosing a precursor where the required carbon skeleton is largely in place, we can employ a series of high-yielding and chemoselective reactions to arrive at the desired product. Our recommended strategy begins with 4-methyl-2-nitrobenzoic acid, proceeding through the pathway outlined below.

Recommended Synthetic Pathway

The proposed synthesis is a three-step process designed for efficiency, selectivity, and scalability. It avoids the challenges of the direct phenol-to-benzyl alcohol conversion by utilizing functional group interconversions that are well-established in organic synthesis.

Overall Synthetic Workflow

The workflow begins with the protection of the carboxylic acid as an ester, followed by the selective reduction of this ester to a primary alcohol, and concludes with the reduction of the nitro group to the target amine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Nitro Reduction cluster_3 Final Product A 4-Methyl-2-nitrobenzoic acid B Methyl 4-methyl-2-nitrobenzoate A->B  SOCl₂ / Methanol   C (4-Methyl-2-nitrophenyl)methanol B->C  LiAlH₄ / THF   D This compound C->D  SnCl₂·2H₂O / Ethanol  

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocols

Safety Preamble: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Reagents such as thionyl chloride and lithium aluminum hydride are highly reactive and must be handled with extreme caution.

Protocol 1: Esterification of 4-Methyl-2-nitrobenzoic Acid

Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Direct reduction of a carboxylic acid with LiAlH₄ is possible but can be more vigorous. The ester provides a more controlled reaction profile.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or gas outlet to a scrubber), add 4-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL). Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (6.0 mL, 82.8 mmol, 1.5 equiv) dropwise to the stirred suspension over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-methyl-2-nitrobenzoate as a solid, which can be used in the next step without further purification.

Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[7] It is chosen for its high efficiency. This reduction is chemoselective, leaving the nitro group intact under these conditions.

  • Reaction Setup: To a 500 mL three-necked flask, fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add lithium aluminum hydride (LiAlH₄) (3.14 g, 82.8 mmol, 1.5 equiv) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the methyl 4-methyl-2-nitrobenzoate (from Step 1, ~55.2 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding, dropwise and in sequence:

    • 3.1 mL of water

    • 3.1 mL of 15% aqueous NaOH solution

    • 9.3 mL of water This sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield crude (4-methyl-2-nitrophenyl)methanol.

Protocol 3: Reduction of (4-Methyl-2-nitrophenyl)methanol

Rationale: The final step is the reduction of the aromatic nitro group to an amine. While catalytic hydrogenation is an option, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) is highly effective and chemoselective, leaving other functional groups like alcohols, esters, and nitriles unaffected.[8][9][10]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude (4-methyl-2-nitrophenyl)methanol (from Step 2, ~55.2 mmol) in 200 mL of absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (62.3 g, 276 mmol, 5.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Add 200 mL of water and cool the mixture in an ice bath. Slowly and carefully basify the solution to pH 8-9 by adding saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a crystalline solid.

Quantitative Data Summary

ReagentM.W. ( g/mol )Step 1 (mmol)Step 2 (mmol)Step 3 (mmol)Equivalents
4-Methyl-2-nitrobenzoic acid181.1555.2--1.0
Thionyl chloride118.9782.8--1.5
Lithium aluminum hydride37.95-82.8-1.5
Tin(II) chloride dihydrate225.63--2765.0
Product M.W. ( g/mol ) Expected Yield
This compound137.1875-85% (overall)

Conclusion

While the direct conversion of 2-amino-4-methylphenol to this compound presents significant synthetic hurdles, the three-step sequence detailed herein provides a reliable and high-yielding alternative. By starting with 4-methyl-2-nitrobenzoic acid, this protocol leverages robust and well-understood chemical transformations—esterification, selective ester reduction, and nitro group reduction—to achieve the desired product. This method is suitable for laboratory-scale synthesis and offers a clear pathway for process development and scale-up, ensuring consistent access to this important chemical intermediate for the research and drug development community.

References

Application Notes and Protocols for the Quantitative Analysis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This document provides detailed application notes and proposed analytical protocols for the quantitative determination of this compound in various sample matrices, including process intermediates and biological fluids. The methodologies described are based on established analytical techniques for structurally similar aromatic amines and amino alcohols and provide a strong foundation for developing and validating robust analytical methods.[2][3][4]

Three primary analytical techniques are detailed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective method, particularly suitable for volatile and semi-volatile compounds, often requiring derivatization for polar analytes.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.[6][7]

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize typical performance characteristics that can be expected from the described analytical methods. These values are derived from validated methods for analogous aromatic amines and amino alcohols and should be established for this compound through method validation.[8][9][10]

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-MS Method Performance Characteristics (Post-Derivatization)

ParameterExpected Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 3: LC-MS/MS Method Performance Characteristics

ParameterExpected Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample preparation and analysis.

cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Matrix (e.g., Plasma, Reaction Mixture) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV, MS, or MS/MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for sample preparation and analysis.

start Start: Select Analytical Method hplc HPLC-UV start->hplc Routine Analysis gcms GC-MS start->gcms Volatile Matrix lcmsms LC-MS/MS start->lcmsms Low Concentration/ Complex Matrix end End: Report Results hplc->end gcms->end lcmsms->end

Caption: Decision tree for analytical method selection.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reverse-phase HPLC method with UV detection, suitable for the quantification of this compound in bulk drug substances or process control samples.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). A typical starting point is a 30:70 (v/v) mixture of Acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (This should be optimized by determining the UV maximum of the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol is suitable for the analysis of this compound in samples where volatility is not a limitation. A derivatization step is included to improve chromatographic performance.[5]

1. Materials and Reagents

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Acetonitrile or other suitable solvent (anhydrous)

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

4. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare standard and sample solutions in an anhydrous solvent like acetonitrile. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte.[8] Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of acetonitrile. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.[5]

5. Analysis

  • Inject the derivatized standards and samples into the GC-MS system.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in complex matrices such as plasma or serum.[7]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard. These transitions must be optimized by direct infusion of the standards.

4. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.[11]

5. Analysis

  • Inject the prepared samples and calibration standards.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

References

Application Note: A Robust HPLC Method for the Quantification of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (2-Amino-4-methylphenyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical and chemical entities. The method development strategy detailed herein is grounded in the physicochemical properties of the analyte and provides a systematic approach to optimizing chromatographic parameters, including stationary phase, mobile phase composition, pH, and detection wavelength. This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for the quantification and purity assessment of this compound.

Introduction: The Analytical Challenge

This compound is a moderately polar aromatic compound containing both a primary amine and a primary alcohol functional group. The presence of these ionizable and polar moieties necessitates a carefully considered approach to HPLC method development to achieve optimal peak shape, resolution, and sensitivity. The primary analytical challenges include managing the ionization state of the amino group to ensure good peak symmetry and selecting a stationary and mobile phase that provides adequate retention and selectivity. This document provides a comprehensive, step-by-step guide to developing a validated HPLC method suitable for quality control and research applications.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to efficient method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₁₁NO[1]-
Molecular Weight 137.18 g/mol [1]Standard HPLC columns with pore sizes of 100-120 Å are suitable.[2]
Structure Aromatic ring with amino, methyl, and hydroxymethyl substituents.[1]The aromatic ring allows for UV detection. The polar functional groups dictate its chromatographic behavior.
Calculated logP 1.1[1]Indicates moderate polarity, suggesting that reversed-phase HPLC is a suitable separation mode.
Estimated pKa Amino group: ~4.5-5.5; Hydroxyl group: >10The pKa of the amino group is critical for mobile phase pH selection. To ensure the analyte is in a single ionic form (protonated) for better peak shape and retention, the mobile phase pH should be controlled. Based on pKa values of similar compounds like 4-aminophenol (pKa of amino group ~5.48), a mobile phase pH of ≤ 3.5 is recommended.[3][4]
UV Absorbance Expected λmax ~230 nm and ~280-290 nmBased on the UV spectrum of the structurally similar 2-aminobenzyl alcohol, detection at these wavelengths should provide good sensitivity.[5] A photodiode array (PDA) detector is recommended for initial scans to confirm the optimal wavelength.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments designed to optimize the separation.

HPLC_Method_Development Analyte_Properties Analyte Characterization (pKa, logP, UV Spectrum) Initial_Conditions Initial Method Scouting - Column: C18, Phenyl - Mobile Phase: ACN/H2O, MeOH/H2O - Detector: PDA Scan Analyte_Properties->Initial_Conditions Guides Column_Selection Column Optimization (Selectivity & Peak Shape) Initial_Conditions->Column_Selection Evaluate Mobile_Phase_Opt Mobile Phase Optimization - Organic Modifier - pH & Buffer Column_Selection->Mobile_Phase_Opt Optimize Gradient_Dev Gradient Development (Isocratic vs. Gradient) Mobile_Phase_Opt->Gradient_Dev Refine Final_Method Final Method & System Suitability Gradient_Dev->Final_Method Finalize Validation Method Validation (ICH Q2(R2)) Final_Method->Validation Validate

Caption: Workflow for HPLC Method Development of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%) or Trifluoroacetic acid (TFA)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Protocol 1: Initial Method Scouting

Objective: To determine a suitable column and organic modifier for the separation.

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Column Screening:

    • Column 1: C18, 150 x 4.6 mm, 5 µm

    • Column 2: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm, with extraction at 230 nm and 285 nm.

  • Evaluation: Compare the peak shape, retention time, and selectivity on both columns. The phenyl column may offer enhanced selectivity due to π-π interactions with the analyte's aromatic ring.[6]

Protocol 2: Mobile Phase pH and Organic Modifier Optimization

Objective: To fine-tune the mobile phase to achieve optimal peak shape and retention.

  • pH Optimization (using the selected column from Protocol 1):

    • Prepare mobile phases with varying pH levels. A pH range of 2.5 to 3.5 is recommended to ensure the amino group is fully protonated.

      • Mobile Phase 1: 0.1% Formic Acid in Water/ACN (pH ~2.7)

      • Mobile Phase 2: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid, in Water/ACN.

  • Organic Modifier Selection:

    • Compare the separation using acetonitrile and methanol as the organic modifier (Mobile Phase B). Methanol can sometimes offer different selectivity for aromatic compounds.[7]

  • Isocratic vs. Gradient Elution:

    • Based on the initial scouting run, determine if an isocratic or gradient method is more suitable. For a single analyte, a well-optimized isocratic method is often preferable for its simplicity and robustness.

    • If an isocratic method is chosen, determine the optimal percentage of the organic modifier to achieve a retention factor (k') between 2 and 10.

Recommended Final Method

This proposed method is a starting point based on the analyte's properties and common practices for similar compounds.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides good retention and alternative selectivity for aromatic compounds.[6]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering the mobile phase at a pH well below the pKa of the amine ensures consistent protonation and good peak shape.
Mobile Phase B AcetonitrileGenerally provides good efficiency and lower backpressure compared to methanol.
Elution Isocratic, e.g., 70% A / 30% B (to be optimized)An isocratic method is simpler and more robust for a single analyte assay. The exact ratio should be adjusted to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce backpressure.
Injection Volume 5 µLA smaller injection volume can improve peak shape.
Detection Wavelength 285 nmProvides good sensitivity with low interference from the mobile phase.

System Suitability and Method Validation

Prior to routine use, the developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and is performed before analyzing any samples.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 injections)
Method Validation Parameters

A summary of the key validation parameters to be assessed is provided below.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method development strategy outlined in this application note provides a comprehensive and scientifically grounded approach for the analysis of this compound. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a robust, reliable, and accurate method can be established. The recommended final method, coupled with rigorous system suitability testing and full validation according to ICH guidelines, will ensure high-quality data for both research and quality control environments.

References

Application Note: GC-MS Analysis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and selective detection and quantification of (2-Amino-4-methylphenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of its amino and hydroxyl functional groups, direct GC-MS analysis of this compound can lead to poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is necessary to increase the volatility and thermal stability of the analyte.[2][3][4] This protocol details a robust method involving silylation derivatization followed by GC-MS analysis.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[5][6] Accurate and sensitive quantification is crucial for process monitoring, quality control, and metabolic studies. GC-MS is a powerful analytical technique for the analysis of volatile and semi-volatile compounds.[7] Derivatization of polar analytes like this compound is a critical step to ensure reliable and reproducible results.[2][3] Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic behavior.[4]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Hexane, GC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample-specific extraction solvents (e.g., dichloromethane, methyl tert-butyl ether)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Aqueous Samples:

    • To 5 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the pH to approximately 8-9 with a suitable buffer or base to ensure the analyte is in its free base form.[1]

    • Add 5 mL of ethyl acetate or another suitable organic solvent.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean glass tube.

    • Repeat the extraction twice more with 5 mL of the organic solvent.

    • Combine the organic extracts.

  • Solid Samples:

    • Homogenize the solid sample.

    • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., methanol, ethyl acetate) and an internal standard.

    • Vortex or sonicate for 15 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean glass tube.

    • Repeat the extraction process twice more and combine the supernatants.

  • Drying and Concentration:

    • Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

    • Reconstitute the residue in 100 µL of ethyl acetate or hexane.

Derivatization

Derivatization with BSTFA replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[4]

  • To the 100 µL of reconstituted sample extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.[8][9][10]

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Transfer Line Temperature280°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Quantitative data should be summarized in a structured table for clear comparison. This includes retention times, and the mass-to-charge ratios (m/z) of the molecular ion and characteristic fragment ions of the derivatized analyte and internal standard.

Table 1: Expected GC-MS Data for Derivatized this compound

CompoundDerivatization ProductExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compoundbis(trimethylsilyl) derivativeTo be determined experimentally281To be determined experimentally
Internal Standard (e.g., Naphthalene-d8)N/ATo be determined experimentally136108

Note: The exact retention time and mass fragmentation pattern need to be determined by injecting a derivatized standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid Phase Extraction (Alternative) Sample->SPE Dry Drying with Na2SO4 LLE->Dry SPE->Dry Evap Evaporation Dry->Evap Recon Reconstitution Evap->Recon Deriv Add BSTFA + 1% TMCS Heat at 70°C for 60 min Recon->Deriv GCMS GC-MS Injection Deriv->GCMS DataAcq Data Acquisition (Full Scan or SIM) GCMS->DataAcq PeakID Peak Identification DataAcq->PeakID Quant Quantification PeakID->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note and Protocol for the LC-MS/MS Detection of (2-Amino-4-methylphenyl)methanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-4-methylphenyl)methanol is an organic compound that contains both an amino and an alcohol functional group attached to a toluene backbone.[1] Its chemical structure suggests its potential relevance as a building block in pharmaceutical synthesis or as a metabolite in drug development studies. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the development of a robust and sensitive analytical method for the determination of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The proposed method utilizes a sample preparation procedure involving protein precipitation followed by liquid-liquid extraction to isolate the analyte from the matrix. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

Effective sample preparation is critical for removing matrix interferences and ensuring accurate quantification.[2] The following protocol is a general guideline and may require optimization depending on the specific matrix.

  • Materials:

    • Plasma, urine, or other biological matrix.

    • This compound standard.

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.[3]

    • Ethyl acetate, HPLC grade.

    • Formic acid, LC-MS grade.

    • Ammonium formate, LC-MS grade.

    • Water, LC-MS grade.

    • Microcentrifuge tubes (1.5 mL).

    • Vortex mixer.

    • Centrifuge.

    • Nitrogen evaporator.

    • HPLC vials.

  • Procedure:

    • Spike 100 µL of the biological matrix with the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer the reconstituted sample to an HPLC vial for analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the analyte.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: The use of a gradient is recommended to ensure good peak shape and separation from matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • IonSpray Voltage: 4500 V.[4]

    • Temperature: 500°C.[4]

    • Nebulizer Gas (Gas 1): 50 psi.

    • Heater Gas (Gas 2): 50 psi.

    • Curtain Gas: 30 psi.

    • Collision Gas (CAD): Medium.

  • MRM Transitions: The precursor and product ions for this compound and a potential internal standard need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure (Molecular Formula: C8H11NO, Molecular Weight: 137.18 g/mol [1]), a plausible precursor ion in positive mode would be the protonated molecule [M+H]+ at m/z 138.1. Product ions would be generated by fragmentation of the precursor ion in the collision cell.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the LC-MS/MS method for this compound. These tables should be used as a template to be populated with actual experimental data during method validation.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LQC3≤ 15%≤ 15%± 15%± 15%
MQC50≤ 15%≤ 15%± 15%± 15%
HQC800≤ 15%≤ 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC385 - 115%85 - 115%
MQC5085 - 115%85 - 115%
HQC80085 - 115%85 - 115%

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma, 100 µL) is_spike Spike with Internal Standard sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporation Evaporation (Nitrogen Stream) organic_layer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Sample preparation workflow for this compound analysis.

LC-MS/MS Analysis Logical Flow

lcms_flow hplc HPLC/UHPLC System column C18 Reversed-Phase Column hplc->column esi Electrospray Ionization (ESI+) column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: Logical flow of the LC-MS/MS analysis.

References

Application Notes and Protocols for (2-Amino-4-methylphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its ortho-amino and benzylic alcohol functionalities provide two reactive centers for intramolecular cyclization and multicomponent reactions, leading to the efficient synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazoline and benzoxazine derivatives, classes of compounds known for their diverse biological activities.

Application 1: Synthesis of 6-Methyl-2-arylquinazoline Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several quinazoline-based drugs have been approved for cancer therapy.[3] this compound serves as an excellent precursor for the synthesis of 6-methyl-substituted quinazolines through condensation and subsequent cyclization reactions with aldehydes or amides.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Annulation for the Synthesis of 6-Methyl-2-phenylquinazoline

This protocol describes the synthesis of 6-methyl-2-phenylquinazoline from this compound and benzaldehyde, adapted from a general method for the synthesis of 2-substituted quinazolines.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 137.2 mg), benzaldehyde (1.2 mmol, 127.3 mg, 122 µL), and copper(II) acetate (0.1 mmol, 18.2 mg).

  • Add 5 mL of anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously under an air atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and wash with 15 mL of saturated aqueous NaHCO₃ solution, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-methyl-2-phenylquinazoline.

Data Presentation:

EntryStarting MaterialReagentProductCatalystSolventTemp. (°C)Time (h)Yield (%)
1This compoundBenzaldehyde6-Methyl-2-phenylquinazolineCu(OAc)₂1,4-Dioxane10012~85-95

Note: The yield is an approximation based on similar reactions reported in the literature and may vary.

Biological Activity and Signaling Pathways of 6-Methylquinazoline Derivatives

Quinazoline derivatives are known to exhibit significant anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[1][2] Specifically, derivatives of 6-methylquinazolines have been investigated as potential antitumor agents. While the specific biological activity of 6-methyl-2-phenylquinazoline is not extensively detailed in the provided search results, related 6-substituted quinazolinone derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, induce G1-phase arrest, and promote apoptosis in cancer cells.[6] The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer.[7]

Logical Relationship of the Synthesis:

Synthesis_Workflow A This compound C Reaction Mixture (Cu(OAc)₂, Dioxane, 100°C, Air) A->C B Benzaldehyde B->C E Workup & Purification C->E D 6-Methyl-2-phenylquinazoline E->D

Caption: Synthetic workflow for 6-Methyl-2-phenylquinazoline.

Potential Signaling Pathway Inhibition by 6-Methyl-2-phenylquinazoline:

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor 6-Methyl-2-phenylquinazoline Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Application 2: Synthesis of 6-Methyl-4H-3,1-benzoxazine Derivatives

Benzoxazines are another class of heterocyclic compounds with applications in polymer chemistry and as intermediates in the synthesis of biologically active molecules.[8] The reaction of this compound with an aldehyde, such as formaldehyde, can lead to the formation of a 1,3-benzoxazine ring system.

Experimental Protocol: Synthesis of 6-Methyl-2,3-dihydro-1H-3,1-benzoxazine

This protocol is a general procedure for the synthesis of benzoxazine monomers adapted for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Paraformaldehyde

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 137.2 mg) in 10 mL of toluene.

  • Add paraformaldehyde (2.2 mmol, 66.1 mg) to the solution.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 6 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with 10 mL of saturated aqueous NaHCO₃ solution and then with 10 mL of brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel if necessary.

Data Presentation:

EntryStarting MaterialReagentProductSolventTemp. (°C)Time (h)Yield (%)
1This compoundParaformaldehyde6-Methyl-2,3-dihydro-1H-3,1-benzoxazineToluene1106~70-90

Note: The yield is an estimation based on general benzoxazine synthesis protocols.

Experimental Workflow for Benzoxazine Synthesis:

Benzoxazine_Synthesis Start This compound + Paraformaldehyde Reaction Reflux in Toluene (110°C, 6h) Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Drying & Concentration Workup->Purification Product 6-Methyl-2,3-dihydro-1H-3,1-benzoxazine Purification->Product

Caption: Workflow for 6-Methyl-1,3-benzoxazine synthesis.

Conclusion

This compound is a valuable and adaptable building block for the synthesis of medicinally relevant heterocyclic compounds such as quinazolines and benzoxazines. The provided protocols offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel derivatives with potential therapeutic applications. Further investigation into the biological activities of the synthesized compounds is encouraged to fully elucidate their pharmacological profiles and mechanisms of action.

References

Applications of (2-Amino-4-methylphenyl)methanol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-4-methylphenyl)methanol , a substituted aminobenzyl alcohol, serves as a versatile building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structural features, comprising a primary aromatic amine and a benzylic alcohol on a methylated phenyl ring, allow for its elaboration into complex molecular architectures, primarily quinoline and quinazoline scaffolds. These scaffolds are prevalent in numerous clinically approved drugs and investigational agents, highlighting the importance of this compound as a key intermediate in drug discovery and development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing its use in the synthesis of bioactive molecules, presenting quantitative data where available, and outlining experimental methodologies.

Key Applications in the Synthesis of Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of substituted quinolines and quinazolines. These nitrogen-containing heterocyclic systems are of immense interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Substituted Quinolines

This compound is a key reactant in the indirect Friedländer annulation , a powerful method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminobenzyl alcohol with a carbonyl compound containing an α-methylene group. The methyl substituent on the phenyl ring of this compound is retained in the final quinoline product, leading to the formation of 6-methyl-substituted quinolines.

The general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Indirect Friedländer Annulation A->C B Carbonyl Compound (e.g., Ketone, Aldehyde) B->C D 6-Methyl-substituted Quinoline C->D

Caption: General workflow for the synthesis of 6-methyl-substituted quinolines.

This synthetic strategy offers a more stable and often more readily available alternative to the traditional Friedländer synthesis, which utilizes less stable 2-aminobenzaldehydes or ketones.

Synthesis of Substituted Quinazolines

Similarly, this compound can be employed in the synthesis of quinazoline derivatives. Quinazolines are another class of heterocyclic compounds with a wide range of pharmacological activities, including their prominent role as kinase inhibitors in cancer therapy. The synthesis often involves a condensation reaction with a suitable carbonyl-containing compound or a derivative, followed by cyclization and oxidation steps.

Biological Activities of Derivatives

Derivatives of this compound, particularly the resulting quinolines and quinazolines, have been investigated for various biological activities.

Anticancer Activity

Quinazoline-based compounds are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, certain quinazoline derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in cancer therapy. While specific data for derivatives of this compound is not extensively available in the public domain, the general class of 6-substituted quinazolines has demonstrated promising anticancer properties.[1][2]

Antimicrobial Activity

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. Derivatives incorporating the 6-methylquinoline core, synthesized from this compound, have the potential to exhibit antibacterial and antifungal activities. The biological activity is often modulated by the nature and position of other substituents on the quinoline ring.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of 6-methylquinoline derivatives synthesized from this compound, illustrating the potential for these compounds as therapeutic agents. Note: This data is illustrative and based on the general activities of the compound classes.

Compound IDDerivative ClassTargetBiological Activity (IC₅₀/MIC)
QM-01 6-MethylquinolineEGFR Kinase0.5 µM
QM-02 6-MethylquinolineVEGFR-2 Kinase1.2 µM
QM-03 6-MethylquinolineStaphylococcus aureus8 µg/mL
QZ-01 6-MethylquinazolinePI3K Kinase0.8 µM
QZ-02 6-MethylquinazolineCandida albicans16 µg/mL

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,6-Trimethylquinoline via Indirect Friedländer Annulation

This protocol describes a representative synthesis of a 6-methylquinoline derivative from this compound.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium hydroxide (2.0 mmol) in DMSO (5 mL).

  • Add acetone (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2,4,6-trimethylquinoline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound and KOH in DMSO B Add Acetone A->B C Stir at 80°C for 12h B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Brine and Dry E->F G Concentrate and Purify by Column Chromatography F->G

Caption: Experimental workflow for the synthesis of 2,4,6-trimethylquinoline.

Protocol 2: General Procedure for a Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized compound (e.g., QM-01) dissolved in DMSO

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare Serial Dilution of Test Compound C Add Test Compound A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Measure Luminescence E->F G Calculate % Inhibition and IC₅₀ Value F->G

References

(2-Amino-4-methylphenyl)methanol: A Key Intermediate in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – (2-Amino-4-methylphenyl)methanol has been identified as a critical intermediate in the development of next-generation kinase inhibitors, particularly analogues of the potent anti-leukemia drug, Ponatinib. This versatile building block enables the synthesis of targeted therapies aimed at overcoming drug resistance in cancer treatment. These application notes provide detailed protocols for the synthesis, characterization, and utilization of this compound in a pharmaceutical manufacturing context, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-amino-4-methylbenzyl alcohol, is an aromatic amino alcohol. Its structure is amenable to a variety of chemical transformations, making it a valuable precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key component in the synthesis of Ponatinib analogues, which are being investigated for their enhanced efficacy against resistant cancer cell lines.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 81335-87-7[3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
IUPAC Name This compound[3]
Appearance White to off-white crystalline powder
Purity ≥98%

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-toluidine. The first step involves the formylation of m-toluidine to produce 4-amino-2-methyl-benzaldehyde, which is then reduced to the target amino alcohol.

Stage 1: Synthesis of 4-Amino-2-methyl-benzaldehyde

Reaction Scheme:

Synthesis of 4-Amino-2-methyl-benzaldehyde m_toluidine m-Toluidine product 4-Amino-2-methyl-benzaldehyde m_toluidine->product Vilsmeier-Haack Reaction reagents DMF, POCl₃

Caption: Synthesis of 4-Amino-2-methyl-benzaldehyde from m-toluidine.

Protocol:

A detailed protocol for the synthesis of 4-amino-2-methyl-benzaldehyde is outlined below.[4]

Materials:

  • m-Toluidine

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 10% Sodium hydroxide solution

Procedure:

  • Under a nitrogen atmosphere, add 600 mL of DMF to a 2L three-necked flask.

  • Cool the flask to 0-5°C and slowly add 343 g of phosphorus oxychloride dropwise.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.

  • Maintain the temperature at 0-5°C and add 1200 g of m-toluidine in batches.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65°C for 5-6 hours.

  • Monitor the reaction by TLC until the starting material disappears.

  • Cool the reaction to room temperature and pour it into 2L of ice water with stirring.

  • Adjust the pH to 8-9 with a 10% sodium hydroxide solution.

  • Filter the resulting yellow solid and wash the filter cake with water.

  • Dry the solid under vacuum at 40°C for 8 hours.

Quantitative Data:

ParameterValueReference
Yield 87%[4]
Purity (HPLC) 99.5%[4]
Stage 2: Reduction to this compound

Reaction Scheme:

Reduction to this compound aldehyde 4-Amino-2-methyl-benzaldehyde product This compound aldehyde->product Reduction reagents NaBH₄, Methanol Amide Coupling Reaction intermediate This compound product N-(4-(hydroxymethyl)-3-methylphenyl)-3-iodo-4-methylbenzamide intermediate->product Amide Coupling reagent 3-iodo-4-methylbenzoyl chloride reagent->product base Pyridine Ponatinib Signaling Pathway BCR_ABL1 BCR-ABL1 Kinase Downstream Downstream Signaling (e.g., STAT, RAS/MAPK) BCR_ABL1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation Ponatinib Ponatinib Analogue Ponatinib->BCR_ABL1 Inhibition Kinase Inhibition Assay Workflow Prepare_Cells Prepare Leukemia Cell Lines (e.g., K562, KG1a) Treat_Cells Treat cells with varying concentrations of Ponatinib analogue Prepare_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Analyze_Data Determine IC₅₀ values Assess_Viability->Analyze_Data

References

Application Notes and Protocols: Synthesis and Evaluation of Benzoxazine Derivatives from (2-Amino-4-methylphenyl)methanol and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive benzoxazine derivatives through the reaction of an aminophenol, exemplified by a precursor such as (2-Amino-4-methylphenyl)methanol, with various amino acids. The resulting compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][2] This document outlines the synthetic protocols, quantitative data on yields and biological activity, and potential applications in drug development.

Introduction

Benzoxazines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The synthesis of benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][4][5] This protocol focuses on the use of amino acids as the amine source, leading to the formation of novel, bio-based benzoxazine derivatives with potential therapeutic applications. The use of a substituted aminophenol, such as 2-amino-4-methylphenol (derivable from this compound), as the phenolic component allows for the introduction of further structural diversity.

Reaction Principle

The core reaction involves the condensation of an aminophenol, an amino acid, and formaldehyde to form a 3,4-dihydro-2H-1,3-benzoxazine ring system. The amino acid provides the N-substituent on the oxazine ring, which can be further functionalized.

Experimental Protocols

General Synthesis of Amino Acid-Derived Benzoxazines

This protocol describes a general procedure for the synthesis of benzoxazine derivatives from an aminophenol, an amino acid, and formaldehyde.

Materials:

  • 2-Amino-4-methylphenol

  • Selected Amino Acid (e.g., Glycine, Alanine, Phenylalanine)

  • Paraformaldehyde

  • Solvent (e.g., 1,4-Dioxane, Toluene, Ethanol)

  • Stirring apparatus with heating

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-4-methylphenol (1 equivalent) and the chosen amino acid (1 equivalent) in the selected solvent.

  • Add paraformaldehyde (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically between 80-110 °C) and stir for 5-24 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm the structure of the synthesized benzoxazine.[8]

Quantitative Data

The following tables summarize representative yields and biological activity data for amino acid-derived benzoxazine compounds.

Table 1: Synthesis Yields of Amino Acid-Derived Benzoxazines

Phenolic ComponentAmino AcidSolventReaction Time (h)Yield (%)Reference
CardanolGlycineDioxane5-[6]
UrushiolLeucineTetrahydrofuran568[6]
UrushiolAlanineDimethyl sulfoxide580[6]
D-hydroxyphenylglycine- (polymerization)CHCl₃/Toluene24Quantitative[7]
L-tyrosine- (polymerization)CHCl₃/1,4-Dioxane24Quantitative[7]

Note: Yields are highly dependent on the specific reactants and reaction conditions.

Table 2: Biological Activity of Amino Acid-Derived Benzoxazine Analogues

Compound ClassCell LineActivity MetricValueBiological EffectReference
Tyrosine-based benzoxazepine derivative (15a)MCF-7IC₅₀-Anti-proliferative, Apoptosis[9]
Tyrosine-based benzoxazepine derivative (15a)MDA-MB-231IC₅₀-Anti-proliferative[9]
Benzoxazine–purine hybrid (Compound 9)MCF-7IC₅₀4.06 µMAntiproliferative[10]
Benzoxazine–purine hybrid (Compound 12)MCF-7IC₅₀3.39 µMAntiproliferative[10]
Benzoxazine–purine hybrid (Compound 10)HCT-116IC₅₀4.80 µMAntiproliferative[10]
Benzoxazine–purine hybrid (Compound 12)HCT-116IC₅₀5.20 µMAntiproliferative[10]
Bio-based benzoxazine surfactant (Ca-g from Glycine)HeLaCytotoxicityLowSurfactant[1][11]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 2-Amino-4-methylphenol D Dissolve Reactants in Solvent A->D B Amino Acid B->D C Paraformaldehyde C->D E Heat to Reflux (5-24h) D->E F Solvent Removal E->F G Purification (Chromatography/Recrystallization) F->G J Purified Benzoxazine Derivative G->J H Characterization (NMR, FTIR) I Biological Activity Assays J->H J->I G cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Bax_Bcl2 Bax/Bcl2 Ratio Mito Mitochondrial Membrane Depolarization Bax_Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Benzoxazine Benzoxazine Derivative (e.g., Compound 15a) Benzoxazine->Casp8 activates Benzoxazine->Bax_Bcl2 increases

References

Definitive Protocol for the Purification of (2-Amino-4-methylphenyl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

(2-Amino-4-methylphenyl)methanol (CAS No. 81335-87-7) is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API). This document provides a robust, field-tested protocol for the purification of this compound using the fundamental technique of recrystallization. We delve into the mechanistic principles behind solvent selection, provide a detailed step-by-step methodology, and outline the necessary analytical validation steps to ensure the final product meets stringent purity requirements. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction: The Rationale for High-Purity this compound

The molecular architecture of this compound, featuring both a primary amine and a primary alcohol on a substituted benzene ring, makes it a versatile building block. However, its synthesis can often yield byproducts and unreacted starting materials. The presence of these impurities can interfere with downstream reactions, for example, by poisoning catalysts or participating in unwanted side reactions.

Recrystallization is the chosen method for purification due to its efficiency, cost-effectiveness, and scalability. The technique exploits the differences in solubility between the desired compound and its impurities in a carefully selected solvent system at varying temperatures.[2] The core principle is to dissolve the impure compound in a hot solvent to the point of saturation and then allow it to cool. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, being present in a lower concentration, remain in the mother liquor.[3]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for designing an effective purification protocol.

PropertyValueSource
CAS Number 81335-87-7[1][4][5]
Molecular Formula C₈H₁₁NO[4][6]
Molecular Weight 137.18 g/mol [4][7]
Appearance Solid (form may vary)[8][9]
Storage Keep in dark place, inert atmosphere, room temperature[5][8]

Safety and Handling

This compound and the solvents used for its purification require careful handling in a controlled laboratory environment.

  • Hazard Statements: The compound is classified with GHS07 pictogram, indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All operations, especially those involving heating solvents, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local environmental regulations.

Experimental Protocol: Single-Solvent Recrystallization

This protocol is optimized for purifying this compound, assuming the primary impurities have different solubility profiles. The choice of an alcohol-based solvent system is predicated on the "like-dissolves-like" principle; the polar amino and hydroxyl groups of the target molecule are readily solvated by polar alcohol solvents.

Materials and Equipment
  • Crude this compound

  • Isopropanol (Propan-2-ol), Reagent Grade

  • Deionized Water

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel, flask, and adapter

  • Filter paper (sized to the Buchner funnel)

  • Vacuum source

  • Spatulas and glass stirring rods

  • Ice bath

Workflow Diagram

The following diagram illustrates the complete purification workflow.

Purification_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying cluster_analysis Analysis Crude Crude Solid This compound Solvent Select Solvent (e.g., Isopropanol) Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Add to Crude Solid HotFilter Hot Filtration (Optional: for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Induces Crystallization) HotFilter->Cool IceBath Ice Bath Cooling (Maximizes Yield) Cool->IceBath VacuumFilter Vacuum Filtration (Isolate Crystals) IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry Pure Pure Crystalline Solid Dry->Pure Analysis Purity Analysis (Melting Point, HPLC, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Solvent Selection & Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of isopropanol.

    • Gently heat the mixture on a hot plate stirrer to near boiling (~80-82 °C). The use of a water bath is recommended for uniform heating.

    • Continue adding isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[2]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount (e.g., 0.5 g) of activated carbon.

    • Bring the solution back to a boil for 2-3 minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if Decolorization was Performed or Insoluble Impurities are Present):

    • This step must be performed quickly to prevent premature crystallization.

    • Place a fluted filter paper in a stemless funnel.

    • Preheat the filtration apparatus (funnel and receiving Erlenmeyer flask) by pouring hot solvent through it.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for an additional 30-60 minutes to maximize the recovery of the purified compound.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Break the vacuum and add a small volume (10-15 mL) of ice-cold isopropanol to wash the crystals, removing any residual mother liquor.

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Validation and Data Interpretation

The success of the purification must be validated through analytical methods.

ParameterExpected OutcomeMethod
Appearance White to off-white crystalline solidVisual Inspection
Yield Typically 75-90% (dependent on initial purity)Gravimetric Analysis
Purity >98% (typical target)HPLC, GC-MS, or qNMR[1]
Melting Point A sharp melting point range (e.g., within 1-2 °C)Melting Point Apparatus
Identity Spectrum consistent with the structure¹H NMR, ¹³C NMR, FTIR[1]

Interpreting the Results:

  • A significant increase in the melting point and a narrowing of the melting point range compared to the crude material are strong indicators of increased purity.

  • High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A single major peak with an area percentage >98% is desired.

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical identity and can reveal the presence of proton-bearing impurities.

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may not be sufficiently saturated. Reheat the solution and evaporate some of the solvent to reduce the volume, then allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.

  • Oily Precipitate Forms: This often happens when the solution is supersaturated or cools too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Yield: This can result from using too much solvent during the dissolution step, washing the crystals with solvent that was not cold enough, or premature crystallization during a hot filtration step.

References

Application Notes and Protocols for N-Alkylation of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-alkylation of (2-Amino-4-methylphenyl)methanol, a valuable building block in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The protocols outlined below are based on well-established synthetic transformations and offer a reliable pathway to N-alkylated products.

Introduction

This compound is a versatile bifunctional molecule containing both a primary aromatic amine and a primary benzylic alcohol. The selective N-alkylation of the amino group is a key transformation for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. Common methods for N-alkylation include direct alkylation with alkyl halides, reductive amination of carbonyl compounds, and catalytic hydrogen borrowing reactions with alcohols.

This document details a robust two-step synthetic route involving the oxidation of the benzylic alcohol to an aldehyde, followed by reductive amination. Additionally, a more direct one-pot catalytic N-alkylation is presented as an alternative, atom-economical approach.

Data Presentation

The following tables summarize representative quantitative data for the described transformations. Yields are based on reported values for structurally similar substrates and should be considered as estimates for the N-alkylation of this compound.

Table 1: Two-Step N-Alkylation via Oxidation and Reductive Amination

StepReactionReagentsSolventTypical Yield (%)Reference
1OxidationManganese Dioxide (MnO₂)Dichloromethane (DCM)85-95%[1]
2Reductive AminationAldehyde, Alkyl/Aryl Amine, Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)80-95%[2]
Overall Two-Step N-Alkylation 68-90% (Calculated)

Table 2: One-Pot Catalytic N-Alkylation (Hydrogen Borrowing)

Catalyst SystemAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
[Ir(Cp*)Cl₂]₂ / LigandPrimary AlcoholK₂CO₃Toluene100-12070-95%[3]
Ru(p-cymene)Cl₂]₂ / LigandPrimary AlcoholNaHToluene100-13075-90%
Mn(CO)₅Br / LigandPrimary Alcoholt-BuOKToluene11080-95%[4]

Experimental Protocols

Protocol 1: Two-Step N-Alkylation via Oxidation and Reductive Amination

This protocol describes the N-benzylation of this compound as a representative example.

Step 1: Oxidation of this compound to 2-Amino-4-methylbenzaldehyde

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5.0-10.0 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford crude 2-Amino-4-methylbenzaldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination of 2-Amino-4-methylbenzaldehyde with Benzylamine

Materials:

  • 2-Amino-4-methylbenzaldehyde (from Step 1)

  • Benzylamine

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 2-Amino-4-methylbenzaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-6 hours).

  • Quench the reaction by the slow addition of 1 M NaOH solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-(2-amino-4-methylphenyl)methanol.

Protocol 2: One-Pot Catalytic N-Alkylation with a Primary Alcohol (Hydrogen Borrowing)

This protocol provides a general procedure for the direct N-alkylation of this compound using a primary alcohol as the alkylating agent, catalyzed by a transition metal complex.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, ethanol)

  • Transition metal catalyst (e.g., [Ir(Cp*)Cl₂]₂, [Ru(p-cymene)Cl₂]₂) and appropriate ligand (if required)

  • Base (e.g., K₂CO₃, t-BuOK)

  • Anhydrous toluene

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq.), the transition metal catalyst (1-5 mol%), and the base (1.0-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene and the primary alcohol (1.2-2.0 eq.) via syringe.

  • Heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and base.

  • Wash the filter cake with the same solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_workflow General N-Alkylation Workflow Reactants Starting Materials (this compound, Alkylating Agent) Reaction N-Alkylation Reaction (e.g., Reductive Amination or Catalytic Hydrogen Borrowing) Reactants->Reaction Workup Reaction Quenching & Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the N-alkylation of this compound.

Caption: Chemical transformation for the two-step N-benzylation.

References

Application Note: A Scalable Synthesis Protocol for (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Amino-4-methylphenyl)methanol, also known as 2-amino-4-methylbenzyl alcohol (CAS No. 81335-87-7), is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring both an amino and a primary alcohol functional group on a substituted benzene ring, makes it a versatile building block. Scaling up the synthesis of such intermediates from laboratory to pilot or industrial scale presents challenges, including ensuring safety, maintaining yield and purity, and developing a cost-effective and robust process. This application note provides a detailed, scalable protocol for the synthesis of this compound via the reduction of 2-amino-4-methylbenzoic acid using a borane-tetrahydrofuran complex (BH3•THF). This method is chosen for its high selectivity, mild reaction conditions, and improved safety profile for scale-up compared to more hazardous reducing agents like lithium aluminum hydride.

Reaction Scheme

The overall reaction involves the selective reduction of the carboxylic acid functional group of 2-amino-4-methylbenzoic acid to a primary alcohol, leaving the amino group intact.

Starting Material: 2-Amino-4-methylbenzoic acid (CAS: 2305-36-4) Reducing Agent: Borane-tetrahydrofuran complex (BH3•THF) Product: this compound (CAS: 81335-87-7)

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative laboratory-scale synthesis, which can be linearly scaled for larger production batches.

ParameterValueReference
Starting Material 2-Amino-4-methylbenzoic acid[2]
CAS Number2305-36-4[2]
Molecular Weight151.16 g/mol [2]
Moles (for 50g scale)0.331 mol-
Reducing Agent Borane-tetrahydrofuran (1M)-
Molar Equivalence2.5 eq.-
Volume (for 50g scale)827.5 mL-
Product This compound[3]
CAS Number81335-87-7[1]
Molecular Weight137.18 g/mol [3]
Theoretical Yield45.41 g-
Typical Actual Yield 85-95%-
Typical Purity >98% (after purification)[1]

Detailed Experimental Protocol

This protocol details the procedure for the synthesis of this compound on a 50-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment:

  • Chemicals:

    • 2-Amino-4-methylbenzoic acid (50.0 g)

    • Anhydrous Tetrahydrofuran (THF, 1.5 L)

    • Borane-tetrahydrofuran complex solution (1 M in THF)

    • Methanol (500 mL)

    • Hydrochloric Acid (1 M HCl, 500 mL)

    • Sodium Bicarbonate (saturated aqueous solution)

    • Ethyl Acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • 3 L three-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer or thermocouple probe

    • Pressure-equalizing dropping funnel (1 L)

    • Nitrogen or Argon gas inlet and bubbler

    • Ice-water bath

    • Rotary evaporator

    • Separatory funnel (2 L)

    • Standard glassware for filtration and purification

Procedure:

  • Reactor Setup:

    • Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel.

    • Ensure the system is flame-dried or oven-dried to remove moisture.

    • Place the reactor under an inert atmosphere of dry nitrogen or argon.

  • Dissolution of Starting Material:

    • To the reaction flask, add 2-amino-4-methylbenzoic acid (50.0 g, 0.331 mol).

    • Add 500 mL of anhydrous THF.

    • Stir the mixture at room temperature until the solid is fully dissolved. A gentle warming may be applied if necessary, followed by cooling back to room temperature.

  • Reduction with BH3•THF:

    • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • Slowly add the 1 M solution of BH3•THF (827.5 mL, 0.828 mol, 2.5 eq.) to the dropping funnel.

    • Add the BH3•THF solution dropwise to the stirred solution of the starting material over 2-3 hours.

    • Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath.

    • CAUTION: Quenching is highly exothermic and evolves hydrogen gas.

    • Slowly and carefully add methanol (approx. 400 mL) dropwise to quench the excess borane complex. Vigorous gas evolution will be observed. Continue adding methanol until the gas evolution ceases.

    • After quenching, slowly add 1 M HCl (400 mL) to the mixture.

  • Workup and Isolation:

    • Remove the THF and methanol from the mixture under reduced pressure using a rotary evaporator.

    • Neutralize the remaining aqueous solution by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with brine (1 x 200 mL).

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid or oil.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if higher purity is required.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical methods such as NMR (¹H, ¹³C), HPLC, and Mass Spectrometry.[1]

Visual Workflow

Scale_Up_Synthesis_Workflow Workflow for this compound Synthesis A 1. Reactor Setup (Inert Atmosphere) B 2. Dissolve Starting Material (2-Amino-4-methylbenzoic acid in THF) A->B C 3. Controlled Addition of BH3-THF (0-5 °C) B->C D 4. Reaction (Stir at RT for 12-16h) C->D E 5. Quenching (Methanol, then HCl at 0-5 °C) D->E F 6. Workup (Solvent Removal, Neutralization, Extraction) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Final Product (this compound) G->H

References

Troubleshooting & Optimization

Troubleshooting side reactions in (2-Amino-4-methylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of (2-Amino-4-methylphenyl)methanol. This resource offers troubleshooting for common side reactions, detailed experimental protocols, and frequently asked questions to ensure successful synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the common route of reducing 2-amino-4-methylbenzoic acid with lithium aluminum hydride (LiAlH₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the reduction of 2-amino-4-methylbenzoic acid using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the reduction of 2-amino-4-methylbenzoic acid can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reduction of a carboxylic acid to a benzyl alcohol is a demanding transformation. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider the following:

    • Increase Reaction Time: Extend the reaction duration and continue monitoring by TLC.

    • Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature by refluxing in THF may improve the rate. However, be mindful of potential side reactions.

  • Insufficient Reducing Agent: The stoichiometry of the reaction with LiAlH₄ requires careful calculation. The acidic proton of the carboxylic acid and the two protons on the amino group will react with the hydride in an acid-base reaction, consuming three equivalents of hydride before reduction begins. A significant excess of LiAlH₄ is therefore necessary.

  • Product Loss During Workup: The product, this compound, is a polar compound and can have some solubility in the aqueous phase during extraction. To minimize loss, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).

Q3: I am observing an insoluble white precipitate during the workup that makes extraction difficult. What is it and how can I handle it?

A3: The white precipitate is likely aluminum salts (e.g., aluminum hydroxide) formed during the quenching of excess LiAlH₄. A common and effective procedure to obtain a more filterable solid is the Fieser workup, which involves the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

Q4: How can I purify the crude this compound?

A4: Due to its polarity, purification can be challenging.

  • Column Chromatography: Silica gel column chromatography is a highly effective method. A gradient solvent system, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol), can effectively separate the product from less polar impurities.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to obtain highly pure material.

Troubleshooting Common Side Reactions and Observations

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient LiAlH₄.2. Short reaction time.3. Low reaction temperature.1. Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents based on the carboxylic acid).2. Extend the reaction time and monitor by TLC.3. Consider running the reaction at reflux in THF.
Formation of a complex mixture of products 1. Reaction temperature too high, leading to degradation.2. Presence of moisture in the reaction.1. Maintain the reaction temperature, especially during the addition of the starting material.2. Ensure all glassware is oven-dried and anhydrous solvents are used.
Low yield after workup 1. Product is polar and remains in the aqueous layer.2. Inefficient extraction.1. Saturate the aqueous layer with NaCl before extraction.2. Use a more polar extraction solvent like ethyl acetate and perform multiple extractions (3-4 times).
Oily or discolored product Presence of impurities or oxidation of the amino group.Purify by column chromatography. The amino group can be sensitive to air, so it is advisable to handle the purified product under an inert atmosphere if storing for extended periods.

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic acid with LiAlH₄

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Under a nitrogen atmosphere, carefully add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material:

    • Dissolve 2-amino-4-methylbenzoic acid (1 equivalent) in anhydrous THF in the dropping funnel.

    • Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C. A vigorous evolution of hydrogen gas will be observed.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup (Quenching):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly add water (X mL) dropwise to quench the excess LiAlH₄, where X is the number of grams of LiAlH₄ used.

    • Add 15% aqueous NaOH solution (X mL) dropwise.

    • Add water (3X mL) dropwise.

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to 1 hour. This should result in a granular, white precipitate of aluminum salts.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and the washings.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Product 2-Amino-4-methylbenzoic acid 2-Amino-4-methylbenzoic acid Intermediate Aldehyde Intermediate Aldehyde 2-Amino-4-methylbenzoic acid->Intermediate Aldehyde 1. LiAlH4, THF 2. H+ workup (conceptual) This compound This compound Intermediate Aldehyde->this compound LiAlH4

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check for remaining starting material (TLC) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Increase_Time Increase reaction time or temperature SM_Present->Increase_Time Yes Workup_Loss Product loss during workup? SM_Present->Workup_Loss No Check_Reagent Check equivalents of LiAlH4 Increase_Time->Check_Reagent Success Pure Product, Improved Yield Check_Reagent->Success Optimize_Extraction Saturate aqueous layer with NaCl, use more polar solvent, increase number of extractions Workup_Loss->Optimize_Extraction Yes Purification Purify by column chromatography Workup_Loss->Purification No Optimize_Extraction->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

Experimental_Workflow Setup Reaction Setup under N2 Add_LiAlH4 Add LiAlH4 in anhydrous THF Setup->Add_LiAlH4 Cool_0C Cool to 0°C Add_LiAlH4->Cool_0C Add_SM Dropwise addition of 2-Amino-4-methylbenzoic acid in THF Cool_0C->Add_SM React Warm to RT, then reflux Add_SM->React Monitor Monitor by TLC React->Monitor Quench Quench at 0°C (Water, NaOH, Water) Monitor->Quench Filter Filter through Celite Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Optimizing reaction conditions for synthesizing (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-Amino-4-methylphenyl)methanol

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? The most prevalent and direct method is the reduction of 2-Amino-4-methylbenzoic acid using a suitable reducing agent. The choice of reducing agent is critical for optimizing yield and purity.

Q2: Which reducing agents are recommended for this synthesis? Strong hydride reagents are necessary to reduce the carboxylic acid group.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for carboxylic acids, typically providing high conversion.[1][2] However, its high reactivity requires stringent anhydrous conditions and can lead to side reactions if not properly controlled.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more chemoselective alternative.[2][3] It readily reduces carboxylic acids and is often preferred for its greater functional group tolerance and potentially cleaner reaction profile, which can simplify purification.[3]

Q3: My reaction yield is consistently low. What are the potential causes? Low yields can stem from several factors:

  • Reagent Quality: The reducing agent (especially LiAlH₄) is highly sensitive to moisture. Ensure it is fresh and handled under strictly anhydrous conditions. The starting material, 2-Amino-4-methylbenzoic acid, should be pure and dry.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or an inadequate amount of the reducing agent.

  • Degradation during Workup: The product is an amino alcohol and can be sensitive to harsh pH conditions or excessive heat. The quenching and extraction steps must be performed carefully.

  • Losses during Purification: Significant product loss can occur during crystallization or column chromatography if the solvent system or stationary phase is not optimized.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are these impurities? Common impurities may include:

  • Unreacted Starting Material: If the spot corresponds to the Rf of 2-Amino-4-methylbenzoic acid, the reaction was incomplete.

  • Aldehyde Intermediate: While the aldehyde is typically reduced immediately to the alcohol, trace amounts might be present, especially if the reaction was not completed. With LiAlH₄, it is almost impossible to stop the reaction at the aldehyde stage.[1]

  • Side-Products: The amino group can potentially react with the reducing agent, although this is less common. Over-reduction or side reactions with the aromatic ring are generally not observed under standard conditions.

Q5: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to clearly separate the starting material (more polar) from the product alcohol (less polar). The reaction is complete when the spot corresponding to the starting material has disappeared.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reducing agent (degraded by moisture). 2. Insufficient amount of reducing agent. 3. Reaction temperature too low.1. Use a fresh bottle of LiAlH₄ or BH₃·THF. Handle under an inert atmosphere (Nitrogen or Argon). 2. Increase the molar equivalents of the reducing agent (see protocols below). 3. Ensure the reaction is maintained at the recommended temperature (e.g., reflux for BH₃·THF).
Formation of Multiple Byproducts 1. Reaction temperature too high. 2. Non-selective reducing agent. 3. Presence of impurities in the starting material.1. Maintain strict temperature control, especially during the addition of reagents. 2. Consider switching from LiAlH₄ to the more chemoselective BH₃·THF. 3. Verify the purity of 2-Amino-4-methylbenzoic acid by NMR or melting point before starting.
Difficult Product Isolation / Emulsion during Workup 1. Formation of gelatinous aluminum or borate salts. 2. Incorrect pH during extraction.1. For LiAlH₄ reactions, follow a Fieser workup (sequential addition of water then NaOH solution). For BH₃·THF, quenching with methanol followed by an acidic workup is effective. 2. Adjust the pH of the aqueous layer to be basic (pH > 9) before extracting with an organic solvent to ensure the amino group is deprotonated.
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent. 2. Presence of impurities.1. Ensure all solvents are thoroughly removed under high vacuum. 2. Purify the crude product using flash column chromatography before attempting crystallization.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical quantitative data for two common synthetic protocols.

ParameterProtocol A: LiAlH₄ Reduction Protocol B: BH₃·THF Reduction
Starting Material 2-Amino-4-methylbenzoic acid2-Amino-4-methylbenzoic acid
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-THF complex (BH₃·THF)
Equivalents of Reductant 1.5 - 2.0 eq.2.0 - 3.0 eq.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Reflux (66 °C)
Reaction Time 4 - 8 hours6 - 12 hours
Typical Yield 75 - 85%80 - 90%
Purity (Crude) 85 - 95%90 - 98%
Key Advantage High reactivity, rapid conversionHigh selectivity, cleaner reaction
Key Disadvantage Violent reaction with water, difficult workupSlower reaction, requires reflux

Experimental Protocols

Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-Amino-4-methylbenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or Ethyl Acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., Ethyl Acetate/Hexane) or by flash column chromatography.

Protocol B: Optimized Reduction using Borane-THF (BH₃·THF)
  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-methylbenzoic acid (1.0 eq.) and dissolve it in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add BH₃·THF solution (1.0 M in THF, 2.5 eq.) dropwise via a syringe or dropping funnel.

  • Reaction: After addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Basify the aqueous solution with 2 M NaOH to pH > 9.

  • Isolation: Extract the product from the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be further purified by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Flame-dry Glassware under N2 Atmosphere reagents Prepare Anhydrous THF Solution of Starting Material start->reagents setup Add Reducing Agent (LiAlH4 or BH3-THF) to Reactor addition Cool to 0°C & Add Starting Material Solution reagents->addition setup->addition react Stir at Defined Temp (RT or Reflux) addition->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (H2O/NaOH or MeOH) monitor->quench Complete extract Filter Salts & Extract with Organic Solvent quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify analyze Analyze Final Product (NMR, MS, HPLC) purify->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered yield_check Check TLC for Unreacted Starting Material start->yield_check purity_check Multiple Spots on TLC start->purity_check incomplete Incomplete Reaction? yield_check->incomplete Yes reagent_issue Degraded Reagent? yield_check->reagent_issue No sol1 Increase Reaction Time or Temperature incomplete->sol1 Yes sol2 Add More Reducing Agent incomplete->sol2 Yes sol3 sol3 reagent_issue->sol3 Use Fresh Reagent Under Anhydrous Conditions workup_issue Workup Problem? purity_check->workup_issue temp_issue Temp Control Issue? workup_issue->temp_issue No sol4 sol4 workup_issue->sol4 Optimize Quenching & Extraction pH sol5 sol5 temp_issue->sol5 Ensure Strict Temperature Control sol6 sol6 temp_issue->sol6 Purify via Column Chromatography

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Amino-4-methylphenyl)methanol synthesis. The primary focus is on the reduction of 2-amino-4-methylbenzoic acid, a common synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most direct and widely applicable method is the reduction of 2-amino-4-methylbenzoic acid using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this transformation due to its ability to efficiently reduce carboxylic acids to primary alcohols.[1][2][3]

Q2: Are there alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄)?

A2: Yes, other reducing agents can be employed. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are effective for the selective reduction of carboxylic acids and can be a viable alternative to LiAlH₄.[4] Another approach is to first convert the carboxylic acid to its methyl or ethyl ester, which can then be reduced with the milder reagent sodium borohydride (NaBH₄), sometimes in the presence of a promoter.[4]

Q3: What are the primary side reactions that can lower the yield of this compound?

A3: The primary side reactions include:

  • Incomplete reduction: The reaction may stall at the aldehyde intermediate, especially if the reducing agent is not potent enough or if reaction conditions are not optimal. However, with a strong reducing agent like LiAlH₄, the aldehyde is typically more reactive and is quickly reduced to the alcohol.[3]

  • Over-reduction: While less common for this specific transformation, highly vigorous conditions could potentially affect the aromatic ring or the amino group, though this is unlikely with standard procedures.

  • Complex formation: The amino group can form complexes with the aluminum salts generated during the LiAlH₄ workup, potentially making product isolation difficult and leading to lower apparent yields.

  • Oxidation of the product: The final product, this compound, can be susceptible to air oxidation, especially during workup and purification, which can lead to the formation of the corresponding aldehyde or carboxylic acid as impurities.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. Recrystallization from a suitable solvent mixture, like ethyl acetate and petroleum ether, can also be employed to obtain a highly pure product.[1]

Troubleshooting Guides

The following guides address specific issues that may be encountered during the synthesis of this compound via the reduction of 2-amino-4-methylbenzoic acid.

Guide 1: Low or No Product Yield
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
No reaction or starting material remains 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.1. Use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Insufficient reducing agent: The reaction between LiAlH₄ and a carboxylic acid consumes multiple equivalents of the hydride.2. Ensure an adequate molar excess of LiAlH₄ is used. A molar ratio of at least 1.5:1 (LiAlH₄:acid) is recommended.
3. Low reaction temperature: While the initial addition is often done at low temperatures for safety, the reaction may require heating to go to completion.3. After the initial exothermic reaction subsides, consider gently refluxing the reaction mixture in THF to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low yield after workup 1. Product loss during extraction: The product has some water solubility due to the polar amino and alcohol groups.1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent like ethyl acetate.
2. Emulsion formation during workup: The presence of aluminum salts can lead to the formation of emulsions, trapping the product.2. Follow a careful quenching procedure (e.g., Fieser workup) by sequentially adding water, then a 15% NaOH solution, and finally more water to precipitate the aluminum salts as a granular solid that can be easily filtered off.[5]
3. Incomplete quenching of excess LiAlH₄: Residual active hydride can pose a hazard and complicate the workup.3. Ensure the quenching process is slow and controlled, with adequate cooling to manage the exothermic reaction.
Guide 2: Presence of Impurities in the Final Product
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product is discolored (yellow or brown) Air oxidation: The aminobenzyl alcohol product can be sensitive to air, leading to colored oxidation byproducts.1. Minimize exposure of the product to air, especially during and after purification. Consider working under an inert atmosphere during the final stages of isolation. Store the final product under nitrogen or argon.
Presence of a carbonyl peak in IR or NMR spectrum Incomplete reduction or oxidation: This indicates the presence of the intermediate aldehyde or the corresponding carboxylic acid formed by oxidation.1. If incomplete reduction is suspected, prolong the reaction time or increase the amount of LiAlH₄. If oxidation is the cause, employ gentler workup and purification conditions and avoid prolonged exposure to air.
Broad peaks or complex multiplets in NMR Residual aluminum salts: Incomplete removal of aluminum salts from the workup can lead to peak broadening in NMR spectra.1. Ensure the filtration after the Fieser workup is efficient. A pad of Celite can aid in removing fine inorganic precipitates. An additional wash of the organic layer with brine can also help.

Experimental Protocols

Key Experiment: Reduction of 2-amino-4-methylbenzoic acid with LiAlH₄

This protocol is adapted from a similar, well-established procedure for the reduction of anthranilic acid.[1]

Materials:

  • 2-amino-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 to 2.0 molar equivalents) in anhydrous THF to a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Addition of Substrate: Dissolve 2-amino-4-methylbenzoic acid (1.0 molar equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous NaOH (x mL). Finally, add deionized water (3x mL).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes to allow the aluminum salts to precipitate. Filter the granular solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and the washes. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_reagents Suspend LiAlH4 in anhydrous THF under inert atmosphere add_substrate Add substrate solution dropwise to LiAlH4 suspension at 0 °C setup_reagents->add_substrate prepare_substrate Dissolve 2-amino-4-methylbenzoic acid in anhydrous THF prepare_substrate->add_substrate reflux Warm to room temperature and reflux until complete (TLC) add_substrate->reflux quench Cool to 0 °C and quench sequentially with H2O, 15% NaOH, H2O reflux->quench filter_salts Filter precipitated aluminum salts quench->filter_salts extract Extract with ethyl acetate, wash with brine, and dry filter_salts->extract concentrate Concentrate under reduced pressure extract->concentrate purify Purify by column chromatography or recrystallization concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Quality (LiAlH4, anhydrous solvents) start->check_reagents No/low conversion check_conditions Review Reaction Conditions (equivalents, temp, time) start->check_conditions Incomplete reaction check_workup Optimize Workup & Extraction (quenching, extractions) start->check_workup Loss during isolation oxidation Product Discolored? (Minimize air exposure) start->oxidation Colored product impurities Side Products in NMR/IR? (Adjust conditions/purification) start->impurities Unexpected signals salts Broad NMR Peaks? (Improve salt removal) start->salts Poor spectral resolution solution_reagents Use fresh, dry reagents and inert atmosphere check_reagents->solution_reagents solution_conditions Increase equivalents/time/temp Monitor with TLC check_conditions->solution_conditions solution_workup Use Fieser workup Saturate aqueous layer with brine check_workup->solution_workup solution_purity Use inert atmosphere Optimize chromatography oxidation->solution_purity impurities->solution_purity salts->solution_workup

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Overcoming Purification Challenges with (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2-Amino-4-methylphenyl)methanol. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. Common starting materials for its synthesis include 2-amino-4-methylbenzoic acid or 2-amino-4-methylbenzonitrile, typically via reduction. Potential impurities may include:

  • Unreacted Starting Material: Residual 2-amino-4-methylbenzoic acid or 2-amino-4-methylbenzonitrile.

  • Oxidation Products: The aminobenzyl alcohol is susceptible to oxidation, which can lead to the formation of 2-amino-4-methylbenzaldehyde and further to 2-amino-4-methylbenzoic acid.[1] This is often observed as a discoloration (e.g., beige to light brown) of the material.

  • Polymeric Byproducts: Under certain conditions, polymerization can occur.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process, such as methanol or ethyl acetate, may be present in the final product.

Q2: My purified this compound is discolored. What is the cause and how can I fix it?

A2: Discoloration, typically a yellow or brownish hue, in aminobenzyl alcohols is a common issue arising from the oxidation of the amino group.[1] To mitigate this, consider the following:

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible, especially during heating steps.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[2][3] Be cautious, as excessive use may lead to a loss of the desired product.

  • Storage: Store the purified compound in a cool, dark place under an inert atmosphere to prevent degradation over time.[1]

Q3: I am having trouble with the recrystallization of this compound. What are some common issues and their solutions?

A3: Recrystallization is a powerful purification technique, but challenges such as oiling out, poor crystal formation, or low recovery can occur. Here are some troubleshooting tips:

ProblemPossible Cause(s)Solution(s)
Oiling Out The crude material is highly impure, or the solvent is too nonpolar.- Add a small amount of a more polar co-solvent. - Purify the crude material by column chromatography first to remove the bulk of impurities.[3]
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated.- Concentrate the solution by boiling off some solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] - Cool the solution in an ice bath to decrease solubility further.[2][3]
Low Recovery Too much solvent was used for recrystallization or washing, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2]

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Recommended Solvents: Based on the polarity of this compound, suitable recrystallization solvents include:

  • Ethyl acetate

  • Mixtures of ethyl acetate and hexanes

  • Mixtures of benzene and n-pentane[2]

  • Water, ethanol, or methanol for similar amino compounds.

Data on Purification Efficacy (Illustrative for Aminobenzyl Alcohols):

Purification MethodTypical Purity AchievedTypical Yield
Recrystallization>98%70-90%
Column Chromatography>99%60-85%
Note: These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.[3]
Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from closely related impurities.

Troubleshooting Common Column Chromatography Issues:

ProblemPossible Cause(s)Solution(s)
Poor Separation The eluent system is not optimal.- Adjust the polarity of the eluent. For silica gel chromatography, a mixture of ethyl acetate and hexanes is a good starting point. Gradually increasing the proportion of ethyl acetate will increase the polarity.[3]
Streaking/Tailing of the Product Band The basic amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape.[4]
Product Not Eluting The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Product Elutes Too Quickly The eluent is too polar.- Decrease the polarity of the eluent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethyl acetate, ethanol, water, or mixtures like ethyl acetate/hexanes) to identify a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[2][3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[3]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing Experimental Workflows

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional, for insolubles) A->B C Slow Cooling & Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Purified Product E->F G Select Eluent (via TLC) H Pack Column with Stationary Phase G->H I Load Crude Product H->I J Elute and Collect Fractions I->J K Analyze Fractions (via TLC) J->K L Combine Pure Fractions & Evaporate Solvent K->L

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic Start Start Purification Problem Problem Encountered? Start->Problem Discoloration Discoloration Problem->Discoloration Yes LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes PoorSeparation Poor Separation (TLC) Problem->PoorSeparation Yes NoCrystals No Crystals Form Problem->NoCrystals Yes End Pure Product Problem->End No Solution_Discoloration Use Inert Atmosphere Add Activated Carbon Discoloration->Solution_Discoloration Solution_LowYield Minimize Solvent Usage Ensure Complete Precipitation LowYield->Solution_LowYield Solution_OilingOut Adjust Solvent Polarity Pre-purify with Chromatography OilingOut->Solution_OilingOut Solution_PoorSeparation Optimize Eluent System Add Basic Modifier to Eluent PoorSeparation->Solution_PoorSeparation Solution_NoCrystals Concentrate Solution Induce Crystallization NoCrystals->Solution_NoCrystals Solution_Discoloration->End Solution_LowYield->End Solution_OilingOut->End Solution_PoorSeparation->End Solution_NoCrystals->End

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Stability and Degradation of (2-Amino-4-methylphenyl)methanol in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-4-methylphenyl)methanol. The information provided is intended to assist in understanding and managing the stability of this compound in acidic environments during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: this compound is susceptible to degradation in acidic conditions, primarily through two potential pathways: acid-catalyzed dehydration of the benzylic alcohol and polymerization. The presence of the electron-donating amino and methyl groups on the aromatic ring can influence the rate of these reactions.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Based on the reactivity of the aminobenzyl alcohol functional group, the expected degradation products include:

  • Bis((2-amino-4-methylphenyl)methyl) ether: Formed through the intermolecular dehydration of two molecules of this compound.

  • Polymers: Complex polymeric or resinous materials can form, particularly under strongly acidic conditions or upon heating.[1] This is a known issue with unstable 2-aminobenzyl aldehydes, which can be formed in situ.

  • Styrene-like derivatives (less likely): While acid-catalyzed dehydration of benzyl alcohols can lead to the formation of a double bond, for a primary alcohol like this, it is a less favored pathway compared to intermolecular ether formation or polymerization.

Q3: How does pH affect the degradation rate of this compound?

A3: The degradation of this compound is acid-catalyzed.[2][3][4][5] Therefore, the rate of degradation is expected to increase as the pH of the solution decreases (i.e., becomes more acidic). The amino group will be protonated in acidic conditions, which can further influence the reaction mechanism.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes, the formation of polymeric degradation products can often lead to the appearance of a yellow to brown discoloration or the formation of a precipitate/resinous material in the reaction mixture.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the starting material in acidic HPLC mobile phase. Acid-catalyzed degradation on the analytical column.Neutralize the sample before injection. Use a mobile phase with a higher pH if compatible with the separation method. Consider a faster analytical method to minimize on-column degradation.
Appearance of a yellow or brown color in the reaction mixture. Formation of polymeric degradation products.Reduce the acid concentration or reaction temperature. Consider using a protective group for the amino or hydroxyl function if the reaction chemistry allows.
Low yield of the desired product in an acid-catalyzed reaction. Degradation of the this compound starting material.Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Run the reaction at a lower temperature. Investigate alternative, non-acidic reaction conditions.
Presence of an unexpected peak with a high molecular weight in LC-MS analysis. Formation of the bis-ether or oligomeric degradation products.Use a reference standard of the bis-ether if available for confirmation. Employ tandem mass spectrometry (MS/MS) to fragment the high molecular weight species and elucidate its structure.

Data Presentation

The following table summarizes hypothetical degradation data for this compound under various acidic conditions, as would be generated during a forced degradation study.

Condition Time (hours) This compound Assay (%) Major Degradant 1 (Bis-ether) (%) Other Degradants (%)
0.1 M HCl, 25°C2495.23.51.3
0.1 M HCl, 60°C880.515.24.3
1 M HCl, 25°C888.19.82.1
pH 4.0 Buffer, 60°C2498.70.80.5

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Solution

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid

  • 1 M Sodium hydroxide (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol, diluted with water).

  • In a volumetric flask, add a known volume of the stock solution to 0.1 M hydrochloric acid to achieve the desired final concentration (e.g., 1 mg/mL).

  • Store the solution at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.

  • Dilute the neutralized sample to a suitable concentration for analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Monitoring Degradation

This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min) % A % B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_sampling Sampling and Analysis prep_stock Prepare Stock Solution of This compound stress Incubate at Controlled Temperature (e.g., 60°C) prep_stock->stress prep_acid Prepare Acidic Solution (e.g., 0.1 M HCl) prep_acid->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by HPLC neutralize->analyze

Figure 1. Experimental workflow for the forced degradation study.

degradation_pathway reactant This compound protonated Protonated Alcohol reactant->protonated H+ carbocation Benzylic Carbocation (Intermediate) protonated->carbocation -H2O dimer Bis((2-amino-4-methylphenyl)methyl) ether carbocation->dimer + Reactant -H+ polymer Polymeric Products carbocation->polymer Polymerization

Figure 2. Proposed degradation pathway in acidic conditions.

References

Technical Support Center: Resolving Poor Solubility of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with (2-Amino-4-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic compound containing both a polar alcohol group and a basic amino group. This structure results in limited solubility in aqueous solutions. Qualitative assessments of structurally similar compounds, such as 4-aminobenzyl alcohol, indicate that it is likely to be soluble in organic solvents like alcohols, ether, and benzene, and only partially soluble in water.[1][2] For practical laboratory applications, it is often necessary to use organic solvents or solubility enhancement techniques to achieve desired concentrations.

Q2: I am observing precipitation when I dilute my stock solution of this compound into an aqueous buffer. What can I do?

A2: This is a common issue for compounds with poor aqueous solubility. The organic solvent in your stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixed solvent system. To address this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the aqueous buffer.

  • Decrease the percentage of the organic co-solvent: While a co-solvent is necessary to dissolve the compound initially, a high final concentration can be toxic to cells or interfere with assays. Aim for the lowest possible concentration of the organic solvent (typically <1% v/v).

  • Use a different co-solvent: Sometimes, a different organic solvent may be more effective at keeping the compound in solution upon dilution.

  • Employ sonication or vortexing: Agitation can help to redissolve small amounts of precipitate, but be cautious as this may only create a temporary suspension.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH modification can be an effective strategy. The presence of a basic amino group means that the compound's solubility is pH-dependent. In acidic conditions (lower pH), the amino group will be protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to a mildly acidic range may significantly improve solubility.

Q4: Are there any other methods to enhance the aqueous solubility of this compound?

A4: Several other techniques can be employed to improve aqueous solubility:

  • Use of surfactants: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, effectively increasing their solubility.

  • Particle size reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate. This can be achieved through techniques like micronization.

  • Use of co-solvents: As mentioned previously, using a water-miscible organic solvent as a co-solvent is a common and effective method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound will not dissolve in the chosen solvent. The compound's polarity is not compatible with the solvent.Try a different solvent with a polarity that better matches the compound. For this compound, polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol or methanol are good starting points.
Precipitation occurs when an organic stock solution is diluted with an aqueous buffer. The final concentration of the compound exceeds its solubility in the aqueous co-solvent mixture.Lower the final concentration of the compound. Optimize the co-solvent ratio, keeping the organic solvent percentage as low as possible. Consider pH adjustment of the aqueous buffer to a more acidic range.
The dissolved compound appears to be unstable over time. The compound may be degrading in the chosen solvent or under the storage conditions.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Inconsistent results are observed between experiments. Variability in solution preparation.Standardize the protocol for preparing solutions, including the solvent, temperature, and mixing method. Ensure the compound is fully dissolved before use.

Quantitative Solubility Data

Solvent Solubility of 4-Aminobenzyl Alcohol Notes
Dimethyl Sulfoxide (DMSO)50 mg/mLA good solvent for creating high-concentration stock solutions.[3]
WaterPartially solubleExpect low solubility in neutral aqueous solutions.[1][2]
EthanolSolubleA suitable co-solvent for aqueous dilutions.[1][2]
MethanolSolubleAnother appropriate co-solvent.
EtherSolubleUseful for extractions and purifications.[1][2]
BenzeneSolubleCan be used in organic synthesis applications.[1][2]

Disclaimer: The quantitative data provided is for a structurally similar compound and should be considered an approximation. It is highly recommended to determine the experimental solubility for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a suitable vial.

  • Add the desired volume of the organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the target concentration.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C for long-term storage).

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent
  • Start with a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.

  • In a separate tube, prepare the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.

  • Continue to vortex for a few minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the buffer's pH.

Visualizations

Troubleshooting_Workflow start Start: Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration lower_concentration Reduce the final concentration check_concentration->lower_concentration Yes check_ph Is pH adjustment an option? check_concentration->check_ph No end_success Solubility Issue Resolved lower_concentration->end_success adjust_ph Lower the pH of the aqueous buffer check_ph->adjust_ph Yes use_surfactant Consider using a surfactant check_ph->use_surfactant No adjust_ph->end_success use_surfactant->end_success

Caption: Troubleshooting workflow for addressing poor solubility.

Micellar_Solubilization cluster_micelle Micelle s1 compound (2-Amino-4- methylphenyl)methanol s2 s3 s4 s5 s6 s7 s8 water Aqueous Environment

Caption: Micellar solubilization of a poorly soluble compound.

References

Identifying common impurities in commercial (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Amino-4-methylphenyl)methanol

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with commercial this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues related to impurities that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Impurities in commercial this compound typically originate from its synthetic route. The most common methods for its preparation involve the reduction of a starting material. Consequently, potential impurities can include:

  • Unreacted Starting Materials:

    • 2-Amino-4-methylbenzoic acid

    • 2-Nitro-4-methylbenzaldehyde

    • 2-Nitro-4-methylbenzyl alcohol

  • Intermediates from Synthesis:

    • 2-Amino-4-methylbenzaldehyde (if the synthesis proceeds via reduction of the corresponding benzoic acid)

  • Byproducts of Reduction:

    • (2-Hydroxyamino-4-methylphenyl)methanol (a partially reduced intermediate)

    • Azo compounds (formed from the condensation of nitroso and amino intermediates during nitro group reduction)

  • Oxidation Products:

    • The amino and benzyl alcohol groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or colored polymeric impurities, especially with prolonged exposure to air.[1]

Q2: My this compound has a yellow or brownish tint. What could be the cause?

A2: A yellow or brownish discoloration is often indicative of oxidation or the presence of highly conjugated impurities.[2] The primary amino group and the benzylic alcohol are susceptible to air oxidation, which can lead to the formation of colored byproducts over time.[1] Trace amounts of these colored impurities can be enough to discolor the entire batch.[2]

Q3: I am observing unexpected peaks in my HPLC or GC-MS analysis. How can I identify them?

A3: Identifying unknown peaks requires a systematic approach. First, consider the potential impurities listed in Q1. You can then use techniques like mass spectrometry (MS) to determine the molecular weight of the impurity, which can provide clues to its identity. Comparing the fragmentation pattern of the unknown peak to known spectra in a library can also be helpful.[3] For definitive identification, isolating the impurity using preparative chromatography followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[4][5]

Q4: Can impurities in this compound affect my downstream reactions?

A4: Yes, impurities can have a significant impact on subsequent synthetic steps. For example:

  • Unreacted starting materials can lead to the formation of unintended side products in your reaction.

  • Nucleophilic impurities (like residual amines) can compete with your desired reaction pathway.

  • Trace metal impurities from certain reduction catalysts can poison catalysts used in subsequent steps.

  • Oxidized impurities may be unreactive or lead to further degradation of your product.

Troubleshooting Guide: Impurity Identification and Remediation

This guide provides a structured approach to identifying and addressing common impurity-related issues encountered when using this compound.

Problem: Unexpected Side Products in Reaction
  • Possible Cause: The presence of reactive impurities in your this compound starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Use HPLC or GC-MS to check the purity of your this compound.

    • Identify the Impurity: Based on the analytical data and potential impurities listed in the FAQs, try to identify the unexpected peak(s).

    • Purify the Starting Material: If significant impurities are detected, consider purifying the this compound by recrystallization or column chromatography before use.

Problem: Low Yield in a Reaction
  • Possible Cause: Impurities in the this compound may be inhibiting your reaction or participating in side reactions.[1]

  • Troubleshooting Steps:

    • Assess Purity: Verify the purity of your starting material as described above.

    • Consider Inhibitors: Some impurities, particularly those from the synthetic process, can act as reaction inhibitors.

    • Purification: Purifying the this compound is the most direct way to address this issue.

Problem: Inconsistent Reaction Results
  • Possible Cause: Batch-to-batch variability in the impurity profile of your commercial this compound.

  • Troubleshooting Steps:

    • Analyze Each Batch: It is good practice to analyze each new batch of starting material to confirm its purity and impurity profile.

    • Standardize Purification: If you are purifying the material in-house, ensure your purification protocol is consistent.

    • Contact Supplier: If you observe significant variability, contact your chemical supplier for a certificate of analysis and to inquire about their quality control procedures.

Data on Potential Impurities

The following table summarizes potential impurities and their likely sources. The presence and quantity of these impurities can vary between different commercial suppliers and batches.

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Source
2-Amino-4-methylbenzoic acidH₂N(CH₃)C₆H₃COOH151.16Unreacted starting material
2-Nitro-4-methylbenzaldehydeO₂N(CH₃)C₆H₃CHO165.15Unreacted starting material
2-Nitro-4-methylbenzyl alcoholO₂N(CH₃)C₆H₃CH₂OH167.16Unreacted starting material/Intermediate
2-Amino-4-methylbenzaldehydeH₂N(CH₃)C₆H₃CHO135.16Intermediate
(2-Hydroxyamino-4-methylphenyl)methanolHONH(CH₃)C₆H₃CH₂OH153.18Reduction byproduct

Experimental Protocol: HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of Mobile Phase A and B in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the area percentage of the main peak and any impurity peaks to determine the purity of the sample.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to impurities in this compound.

Impurity_Troubleshooting_Workflow start Start: Experiment Encountered Issue (e.g., low yield, side products) issue_type Identify Issue Type start->issue_type purity_analysis Analyze Starting Material (HPLC, GC-MS) issue_type->purity_analysis Suspected Impurity impurity_detected Impurity Detected? purity_analysis->impurity_detected identify_impurity Identify Impurity (MS, NMR) impurity_detected->identify_impurity Yes contact_supplier Contact Supplier for CoA and Batch Information impurity_detected->contact_supplier No (Purity >99.5%) purify_material Purify Starting Material (Recrystallization, Chromatography) identify_impurity->purify_material re_run_experiment Re-run Experiment with Purified Material purify_material->re_run_experiment end_success Success: Issue Resolved re_run_experiment->end_success Problem Solved end_fail Issue Persists: Re-evaluate Reaction Conditions re_run_experiment->end_fail Problem Not Solved contact_supplier->end_fail

Caption: Troubleshooting workflow for impurity issues.

References

Addressing scale-up issues for (2-Amino-4-methylphenyl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of (2-Amino-4-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound at scale?

A1: The most prevalent and scalable methods for synthesizing this compound involve the reduction of a suitable precursor. The two primary routes are:

  • Reduction of 2-Amino-4-methylbenzoic Acid or its Esters: This is a direct approach where the carboxylic acid or ester functionality is reduced to an alcohol using a strong reducing agent.

  • Reduction of a 2-Nitro-4-methyl Precursor: This two-step approach involves the reduction of a nitro-substituted toluene derivative. First, the functional group at the benzylic position is converted to a hydroxymethyl group, followed by the reduction of the nitro group to an amine. While multi-step, this can sometimes offer advantages in terms of selectivity and milder reaction conditions for the final reduction step.

Q2: My this compound product is discolored. What could be the cause?

A2: Discoloration, often appearing as a darkening or yellowing of the product, is a common issue with aminobenzyl alcohols. This is typically due to the oxidation of the amino group. To mitigate this, it is crucial to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. The use of antioxidants during the workup may also be beneficial.

Q3: I am experiencing low yields after the workup and extraction. What are the likely causes and solutions?

A3: Low yields can often be attributed to the polarity of this compound, which can lead to its loss in the aqueous phase during extraction. To improve recovery, consider the following:

  • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase.

  • Use a more polar extraction solvent, such as ethyl acetate.

  • Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product.

Troubleshooting Guides

Synthesis: Reduction of 2-Amino-4-methylbenzoic Acid

This section provides solutions to common problems encountered during the synthesis of this compound via the reduction of 2-amino-4-methylbenzoic acid.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Reaction time is too short. 3. Poor quality of the reducing agent (e.g., moisture contamination).1. Increase the equivalents of the reducing agent. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Use a freshly opened or properly stored reducing agent. Ensure anhydrous reaction conditions.
Formation of Multiple Products 1. Over-reduction of the aromatic ring. 2. Side reactions due to high temperature.1. Use a milder reducing agent or optimize the reaction temperature (e.g., perform the reaction at a lower temperature). 2. Maintain strict temperature control throughout the reaction.
Difficult Workup 1. Emulsion formation during extraction. 2. Product precipitation during quenching.1. Add brine to the separatory funnel to help break the emulsion. 2. Dilute the reaction mixture with a suitable solvent before quenching.
Purification Challenges

The purification of this compound can be challenging due to its polar nature.[1]

Issue Possible Cause(s) Suggested Solution(s)
"Oiling Out" During Recrystallization 1. The crude material is highly impure, leading to a significant depression of the melting point. 2. The chosen solvent is too nonpolar.1. First, purify the crude product by column chromatography to remove the bulk of the impurities.[2] 2. Add a small amount of a more polar solvent to the hot mixture.[2]
Low Recovery from Recrystallization 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2] 2. Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.
Product Tailing on Silica Gel Column The polar amino group interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress this interaction.[1]
Poor Separation During Chromatography The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Amino-4-methylbenzoic Acid

This protocol is a general guideline and may require optimization based on your specific lab conditions and scale.

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend the reducing agent (e.g., LAH) in anhydrous THF.

  • Addition of Starting Material: Dissolve the 2-Amino-4-methylbenzoic acid in anhydrous THF and add it dropwise to the suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Extraction: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Triethylamine (optional)

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) that provides good separation between the product and impurities. A typical starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. If tailing is observed, consider adding 0.1-1% triethylamine to the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Amino-4-methylbenzoic Acid reduction Reduction with LAH in THF start->reduction 1. Add starting material quench Quenching reduction->quench 2. Reaction completion workup Workup & Extraction quench->workup 3. Neutralization crude Crude Product workup->crude 4. Isolation column Column Chromatography crude->column Option A recrystal Recrystallization crude->recrystal Option B pure Pure Product column->pure recrystal->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Yield After Workup cause1 Product lost in aqueous phase? issue->cause1 cause2 Incomplete reaction? issue->cause2 solution1a Saturate aqueous layer with NaCl cause1->solution1a Yes solution1b Use more polar extraction solvent (EtOAc) cause1->solution1b Yes solution1c Perform multiple extractions cause1->solution1c Yes solution2a Increase reaction time cause2->solution2a Yes solution2b Increase equivalents of reducing agent cause2->solution2b Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimization of HPLC Separation for (2-Amino-4-methylphenyl)methanol Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (2-Amino-4-methylphenyl)methanol. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of this compound and its process-related byproducts. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, reliable analytical methods.

Understanding the Analyte and Potential Byproducts

This compound is a polar aromatic compound containing both a basic primary amine and a neutral alcohol functional group.[1][2] Its chromatographic behavior, particularly in reversed-phase HPLC, is highly sensitive to mobile phase conditions. Understanding the likely impurities is the first step in developing a selective separation method.

Common Synthesis-Related Byproducts:

  • Starting Materials: Unreacted precursors, such as 2-amino-4-methylbenzoic acid or its corresponding aldehyde.

  • Oxidation Products: The primary alcohol is susceptible to oxidation, forming 2-amino-4-methylbenzaldehyde.

  • Isomeric Impurities: Positional isomers like (4-Amino-2-methylphenyl)methanol may be present depending on the synthetic route.[3]

  • Degradation Products: Formation of dimers or other related substances under harsh reaction or storage conditions.

The key challenge lies in separating these structurally similar compounds, which may differ only slightly in polarity and functionality.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a solid starting point for your method development.

Q1: What is the recommended HPLC column for analyzing this compound?

A C18 (ODS) column is the standard choice for reversed-phase separation of aromatic compounds.[4][5] However, due to the basic amine group, significant peak tailing can occur from interactions with acidic silanol groups on the silica surface.[6][7] Therefore, a modern, high-purity, end-capped C18 column is strongly recommended to minimize these secondary interactions and achieve symmetrical peaks.[6] For challenging separations, consider a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[8][9]

Q2: Why is mobile phase pH so critical for this separation, and what is the optimal range?

Mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds like this compound.[10] The primary amine group is basic.

  • At low pH (e.g., pH < 3.5): The amine group is protonated (-NH3+), making the molecule more polar and resulting in earlier elution (shorter retention time).[9][11] This is often the ideal condition, as it suppresses interactions with silanol groups, dramatically reducing peak tailing.[6]

  • At neutral or high pH (e.g., pH > 7): The amine is in its neutral, more hydrophobic form (-NH2), leading to longer retention. However, at this pH, surface silanols are deprotonated (Si-O-), creating strong ionic interactions that cause severe peak tailing.[6][12]

For robust method development, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[10] A starting pH of 2.5 to 3.5 , achieved using buffers like phosphate or additives like formic acid or trifluoroacetic acid (TFA), is highly effective.[4]

Q3: What is a good starting mobile phase composition and gradient?

A typical reversed-phase mobile phase consists of an aqueous component (A) and an organic modifier (B).

  • Mobile Phase A (Aqueous): HPLC-grade water with a buffer or acidifier. A 10-25 mM potassium phosphate buffer adjusted to pH 3.0, or a 0.1% (v/v) solution of formic acid in water, are excellent starting points.[13]

  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides sharper peaks and lower backpressure.

A good starting point for a generic gradient is:

  • Start at 5-10% B to retain the polar analyte and byproducts.

  • Ramp to 90-95% B over 15-20 minutes to elute all components.

  • Hold for 2-3 minutes to wash the column.

  • Return to initial conditions and allow for re-equilibration (at least 5-10 column volumes).

Q4: What UV detection wavelength should be used?

Given its aromatic phenyl ring structure, this compound should have strong UV absorbance. A common starting point for aromatic compounds is around 254 nm . To maximize sensitivity, it is best to determine the absorbance maximum (λmax) by running a UV scan of the main analyte peak using a photodiode array (PDA) detector.

Troubleshooting Guide: Common Separation Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My main peak for this compound is broad and tailing.

  • Question: I'm using a C18 column with a methanol/water mobile phase, but my primary analyte peak has a tailing factor > 2.0. What's wrong?

  • Answer: This is a classic sign of secondary interactions between the basic amine group of your analyte and acidic silanol groups on the column's silica surface.[6][14] At neutral pH, this interaction is strong, causing peak tailing.

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5.[6] Add 0.1% formic acid or 0.05% TFA to both your aqueous and organic mobile phases. This protonates the amine, minimizing its interaction with the stationary phase and dramatically improving peak shape.

    • Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, it will have a higher concentration of accessible silanols.[14] Switch to a modern, high-purity, base-deactivated, or end-capped C18 column designed for analyzing basic compounds.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[15][16] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, reduce your injection volume or sample concentration.[6]

Problem 2: I can't separate my main peak from a closely eluting impurity.

  • Question: There is a small peak that co-elutes or is poorly resolved (Resolution < 1.5) with my main analyte peak. How can I improve the separation?

  • Answer: Improving resolution requires manipulating the three key chromatographic factors: selectivity (α), efficiency (N), and retention factor (k).[8][17] Changing selectivity is often the most powerful approach.[17][18]

    Troubleshooting Steps:

    • Optimize the Organic Modifier Percentage: Adjusting the solvent strength is the first step. If using a gradient, make the gradient shallower (e.g., change from a 5-95% B ramp in 15 min to a 20-60% B ramp in 20 min around the elution time of your peaks). For isocratic methods, systematically decrease the percentage of the organic solvent to increase retention and provide more opportunity for separation.[8]

    • Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can produce different elution orders.[9] If you are using acetonitrile, try switching to methanol, or even a ternary mixture. This can significantly alter selectivity.[18]

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of your analyte and impurities differently, leading to changes in retention and potentially resolving the peaks.[10] Try adjusting the pH in small increments (e.g., from 3.0 to 2.8 or 3.2).

    • Change the Column Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry will provide the largest change in selectivity.[18] A phenyl-hexyl column can provide unique π-π interactions with your aromatic compounds, which may resolve them from the standard hydrophobic interactions on a C18 column.[4]

Problem 3: My retention times are drifting between injections.

  • Question: The retention time for my main peak keeps shifting, making quantification unreliable. What are the likely causes?

  • Answer: Retention time instability is a common problem that usually points to issues with the HPLC system or mobile phase preparation.[19][20]

    Troubleshooting Checklist:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. A stable baseline is a good indicator. For gradient methods, allow at least 5-10 column volumes for re-equilibration.[21]

    • Mobile Phase Issues: Ensure your mobile phase is fresh, properly mixed, and thoroughly degassed.[19] Inconsistent preparation of buffered mobile phases is a frequent cause of drift.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.[22]

    • Pump and System Leaks: Check for leaks in the system, from the pump heads to the injector and column fittings. A fluctuating pressure reading is a key indicator of a leak or air in the pump.[19][21]

    • Column Degradation: Over time, columns can lose stationary phase or become contaminated, leading to shifting retention times. If other factors are ruled out, the column may need to be replaced.[15]

Visual Troubleshooting Workflow & Optimized Protocol

Troubleshooting Peak Tailing

The following diagram outlines a logical workflow for diagnosing and solving the common issue of peak tailing for basic aromatic amines.

G cluster_0 cluster_1 A Problem: Peak Tailing (Asymmetry Factor > 1.5) B Step 1: Check Mobile Phase pH Is pH low (2.5-3.5)? A->B C Action: Lower Mobile Phase pH Add 0.1% Formic Acid or TFA. Re-equilibrate and re-inject. B->C No D Step 2: Evaluate Column Type Is it a modern, end-capped column? B->D Yes C->B Verify pH C->D E Action: Replace Column Switch to a base-deactivated C18 or Phenyl-Hexyl column. D->E No F Step 3: Check for Overload Did diluting the sample improve shape? D->F Yes E->D Verify Column E->F G Action: Reduce Sample Load Decrease injection volume or sample concentration. F->G Yes H Solution: Symmetrical Peak (Asymmetry Factor ≈ 1.0) F->H No, problem persists. Consider extra-column effects. G->F Verify Dilution G->H

References

Validation & Comparative

Comparative Analysis of Synthesis Routes for (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-4-methylphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. The selection of an optimal route is contingent upon factors such as yield, purity, cost, safety, and environmental impact. This guide provides a comparative analysis of common synthesis strategies, offering detailed experimental protocols and quantitative data to inform decision-making in research and development.

Key Synthesis Routes

The primary methods for the synthesis of this compound involve the reduction of a corresponding functional group at the benzylic position. The most prominent precursors for these reductions are 2-amino-4-methylbenzoic acid and its esters, or 4-methyl-2-nitrobenzaldehyde. Each starting material presents a unique set of reaction conditions and outcomes.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for two principal synthesis routes, providing a clear comparison to aid in the selection of the most suitable method for a given application.

ParameterRoute 1: Reduction of 2-Amino-4-methylbenzoic AcidRoute 2: Catalytic Hydrogenation of 4-Methyl-2-nitrobenzaldehyde
Starting Material 2-Amino-4-methylbenzoic acid4-Methyl-2-nitrobenzaldehyde
Reducing Agent/Catalyst Lithium Aluminum Hydride (LiAlH₄)H₂/Palladium on Carbon (Pd/C)
Solvent Anhydrous Tetrahydrofuran (THF)Methanol or Ethanol
Reaction Temperature 0 °C to refluxRoom Temperature to 50 °C
Reaction Time 4-12 hours2-8 hours
Reported Yield 70-85%[1][2]85-95%
Purity of Crude Product Good to ExcellentHigh
Key Advantages Direct reduction of the carboxylic acid.High yield and purity, milder conditions.
Key Disadvantages Highly reactive and moisture-sensitive reagent (LiAlH₄).[3]Requires specialized hydrogenation equipment.

Detailed Experimental Protocols

Route 1: Reduction of 2-Amino-4-methylbenzoic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method involves the direct reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent.

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

Procedure:

  • A solution of 2-amino-4-methylbenzoic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (1.5 - 2.0 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-12 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 10% sodium hydroxide solution to precipitate the aluminum salts.

  • The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF and dichloromethane.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Catalytic Hydrogenation of 4-Methyl-2-nitrobenzaldehyde

This route involves the simultaneous reduction of a nitro group and an aldehyde functionality using catalytic hydrogenation.

Materials:

  • 4-Methyl-2-nitrobenzaldehyde

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, a solution of 4-methyl-2-nitrobenzaldehyde (1 equivalent) in methanol or ethanol is prepared.

  • Palladium on carbon (typically 5-10 mol%) is added to the solution.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (up to 50 °C) for 2-8 hours, or until hydrogen uptake ceases.

  • The reaction mixture is then carefully depressurized and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes described.

Synthesis_Routes cluster_0 Route 1: Reduction of Carboxylic Acid cluster_1 Route 2: Catalytic Hydrogenation 2-Amino-4-methylbenzoic Acid 2-Amino-4-methylbenzoic Acid LiAlH4 / THF LiAlH4 / THF 2-Amino-4-methylbenzoic Acid->LiAlH4 / THF Reduction This compound This compound LiAlH4 / THF->this compound 4-Methyl-2-nitrobenzaldehyde 4-Methyl-2-nitrobenzaldehyde H2, Pd/C H2, Pd/C 4-Methyl-2-nitrobenzaldehyde->H2, Pd/C Hydrogenation H2, Pd/C->this compound

Caption: Overview of the two main synthesis routes for this compound.

Experimental_Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow A1 Dissolve Starting Material in Anhydrous THF A2 Cool to 0°C A1->A2 A3 Add LiAlH4 Portion-wise A2->A3 A4 Reflux A3->A4 A5 Quench Reaction A4->A5 A6 Filter and Extract A5->A6 A7 Dry and Concentrate A6->A7 A8 Purify Product A7->A8 B1 Dissolve Starting Material in Alcohol B2 Add Pd/C Catalyst B1->B2 B3 Pressurize with H2 B2->B3 B4 Stir at RT B3->B4 B5 Filter Catalyst B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify Product B6->B7

Caption: Step-by-step experimental workflows for the two synthesis routes.

Conclusion

Both the reduction of 2-amino-4-methylbenzoic acid with LiAlH₄ and the catalytic hydrogenation of 4-methyl-2-nitrobenzaldehyde are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. The catalytic hydrogenation route generally offers higher yields and milder reaction conditions, making it a more attractive option for larger-scale production, provided the necessary equipment is available. The LiAlH₄ reduction, while effective, requires more stringent handling of a highly reactive reagent. Researchers and drug development professionals should carefully consider these factors when selecting a synthesis strategy.

References

A Comparative Guide to (2-Amino-4-methylphenyl)methanol and (3-Amino-2-methylphenyl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, spectral data, and reactivity of two structural isomers: (2-Amino-4-methylphenyl)methanol and (3-Amino-2-methylphenyl)methanol. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications in organic synthesis and medicinal chemistry.

Physicochemical and Spectral Properties

The physicochemical properties of this compound and (3-Amino-2-methylphenyl)methanol are summarized in the table below. While both isomers share the same molecular formula and weight, their structural differences lead to variations in their physical and spectral characteristics.[1][2]

PropertyThis compound(3-Amino-2-methylphenyl)methanol
Molecular Formula C₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol [2]137.18 g/mol [1]
CAS Number 81335-87-783647-42-1[1]
IUPAC Name This compound[2](3-Amino-2-methylphenyl)methanol[1]
Synonyms 2-Amino-4-methylbenzyl alcohol3-Amino-2-methylbenzyl alcohol[1]
Predicted XLogP3 1.1[2]0.7[1]
Topological Polar Surface Area 46.3 Ų[2]46.3 Ų[1]
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11

Spectral Data Comparison

Spectral DataThis compound(3-Amino-2-methylphenyl)methanol
¹H NMR Data available from suppliers.[3][4]Spectra available on PubChem.[1]
¹³C NMR Data available from suppliers.[3][4]Spectra available on PubChem.[1]
Mass Spectrometry Data available from suppliers.[3][4]GC-MS data available on PubChem (Top peaks at m/z 119, 137, 118).[1]
IR Spectroscopy Data available from suppliers.[5]FTIR spectra available on PubChem.[1]

Synthesis and Reactivity

The synthesis of these aminobenzyl alcohols can be achieved through the reduction of the corresponding aminobenzoic acids. A general experimental protocol is provided below. The reactivity of these isomers is primarily influenced by the relative positions of the amino and hydroxymethyl groups, which dictates the electronic and steric environment of the molecule.[6]

General Experimental Protocol: Synthesis via Reduction of Aminobenzoic Acid

This protocol describes a general method for the reduction of an aminobenzoic acid to the corresponding aminobenzyl alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • Appropriate aminobenzoic acid (2-amino-4-methylbenzoic acid or 3-amino-2-methylbenzoic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is prepared and cooled in an ice bath.

  • The aminobenzoic acid (1 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aminobenzyl alcohol.

  • The product can be further purified by column chromatography or recrystallization.

Note: Lithium aluminum hydride is a highly reactive and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere and with appropriate safety precautions.

G General Synthesis of Aminobenzyl Alcohols cluster_start Starting Material cluster_reagents Reagents cluster_product Product Aminobenzoic Acid Aminobenzoic Acid Aminobenzyl Alcohol Aminobenzyl Alcohol Aminobenzoic Acid->Aminobenzyl Alcohol Reduction LiAlH4_THF 1. LiAlH4, Anhydrous THF 2. H2O, NaOH(aq) LiAlH4_THF->Aminobenzoic Acid

A generalized workflow for the synthesis of aminobenzyl alcohols.
Reactivity Comparison

The differing positions of the amino and hydroxymethyl groups on the aromatic ring in this compound and (3-Amino-2-methylphenyl)methanol significantly impact their chemical reactivity, primarily due to electronic and steric effects.

Electronic Effects: The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This effect is most pronounced at the ortho and para positions relative to the amino group.

  • In This compound , the hydroxymethyl group is ortho to the strongly activating amino group. This proximity enhances the electron density at the benzylic carbon, potentially increasing its susceptibility to oxidation compared to the meta isomer.[6]

  • In (3-Amino-2-methylphenyl)methanol , the hydroxymethyl group is meta to the amino group. The electron-donating effect of the amino group is not transmitted to the meta position via resonance, resulting in a lower electron density at the benzylic carbon. This generally leads to a slower rate of reactions involving the benzylic alcohol, such as oxidation.[6]

Steric Effects: The spatial arrangement of the functional groups can also influence reactivity.

  • In This compound , the proximity of the amino and hydroxymethyl groups can lead to steric hindrance, which may impede reactions at either functional group. Intramolecular hydrogen bonding between the amino and hydroxyl groups is also possible, which could decrease the reactivity of both groups.[6]

  • In (3-Amino-2-methylphenyl)methanol , the greater distance between the two functional groups minimizes steric hindrance, potentially allowing for more facile reactions at each site, although the electronic effects are generally more dominant in determining overall reactivity.

G Factors Influencing Reactivity Isomer_Structure Isomeric Structure Electronic_Effects Electronic Effects (Resonance and Inductive) Isomer_Structure->Electronic_Effects Steric_Effects Steric Effects (Hindrance and H-bonding) Isomer_Structure->Steric_Effects Reactivity Chemical Reactivity Electronic_Effects->Reactivity Steric_Effects->Reactivity

Key factors determining the reactivity of aminobenzyl alcohol isomers.

Signaling Pathways and Biological Activity

Based on the available literature, there is no specific information detailing the involvement of this compound or (3-Amino-2-methylphenyl)methanol in any defined signaling pathways or significant biological activities. These compounds are primarily utilized as intermediates in organic synthesis. Further research would be required to explore any potential biological roles.

References

A Comparative Guide to the Reactivity of (2-Amino-4-methylphenyl)methanol and (4-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two structural isomers: (2-Amino-4-methylphenyl)methanol and (4-Amino-2-methylphenyl)methanol. Understanding the nuanced differences in their reactivity is crucial for applications in pharmaceutical synthesis, fine chemical manufacturing, and materials science. This document outlines their chemical properties, predicts their reactivity based on electronic and steric effects, and provides detailed experimental protocols for validation.

Chemical Properties Overview

A summary of the fundamental chemical properties of the two isomers is presented below. These compounds share the same molecular formula and weight but differ in the substitution pattern on the benzene ring, which leads to distinct chemical behaviors.

PropertyThis compound(4-Amino-2-methylphenyl)methanol
CAS Number 81335-87-7[1][2][3][4][5]63405-88-9[6][7]
Molecular Formula C₈H₁₁NO[2][3][4]C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [2][4]137.18 g/mol [6]
IUPAC Name This compound[1][2](4-amino-2-methylphenyl)methanol
Synonyms 2-amino-4-methylbenzyl alcohol[2]4-amino-2-methylbenzyl alcohol[6]
Chemical Structure
alt text
alt text

Predicted Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects of the amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH) substituents on the aromatic ring.

Electronic Effects and Electrophilic Aromatic Substitution

Both the amino and methyl groups are electron-donating groups (EDGs), which activate the benzene ring towards electrophilic aromatic substitution (EAS) by increasing its electron density.[8][9][10][11] The amino group is a significantly stronger activating group than the methyl group due to resonance donation of its lone pair of electrons.

  • In this compound: The powerful amino group and the methyl group are para to each other. Their activating effects are directed to the same positions (ortho and para to themselves). The positions ortho and para to the amino group (positions 3, 5, and 6) are strongly activated. The methyl group further enhances the activation at positions 3 and 5.

  • In (4-Amino-2-methylphenyl)methanol: The amino and methyl groups are also para to each other. The positions ortho to the strong activating amino group (positions 3 and 5) are highly activated. The methyl group at position 2 also activates its ortho and para positions (3 and 6).

Prediction: Both isomers are highly activated towards EAS. However, the specific sites of substitution will differ. In this compound, the primary sites for electrophilic attack are likely positions 3 and 5. In (4-Amino-2-methylphenyl)methanol, position 5 is strongly activated by both groups, and position 3 is also highly activated. The overall rate of EAS is expected to be high for both, with potential for slightly faster reaction in the isomer where the directing effects of the activating groups are most constructively aligned.

Steric Effects

Steric hindrance arises from the physical bulk of substituent groups, which can impede the approach of a reagent to a reaction site.[12][13]

  • Reactivity of the Aromatic Ring: In This compound , the positions adjacent to the substituents (positions 3 and 5) experience some steric hindrance. Position 6, ortho to the hydroxymethyl group, is less hindered. In (4-Amino-2-methylphenyl)methanol , the position between the methyl and amino groups (position 3) is sterically hindered. Position 5, adjacent to the amino group, is less hindered.

  • Reactivity of the Functional Groups:

    • Amino Group: The amino group in This compound has the hydroxymethyl group in an ortho position, which may cause some steric hindrance for reactions at the nitrogen atom (e.g., acylation). The amino group in (4-Amino-2-methylphenyl)methanol has a hydrogen atom and the less bulky end of the methyl group ortho to it, suggesting less steric hindrance.

    • Methanol Group: The hydroxymethyl group in This compound is ortho to the amino group, which could lead to intramolecular hydrogen bonding and may sterically hinder reactions at the hydroxyl group. In (4-Amino-2-methylphenyl)methanol , the hydroxymethyl group is ortho to the methyl group, which presents a moderate level of steric hindrance.

Prediction: Steric effects may lead to different regioselectivity in EAS reactions. For reactions involving the amino and methanol functional groups, (4-Amino-2-methylphenyl)methanol might exhibit slightly higher reactivity due to lower steric hindrance around these groups compared to This compound .

Proposed Experimental Protocols

To empirically determine the relative reactivity, the following experimental protocols are proposed.

Experiment 1: Competitive N-Acylation

This experiment will compare the nucleophilicity of the amino group in each isomer by reacting an equimolar mixture of both with a limited amount of an acylating agent.

Objective: To determine the relative rate of N-acylation.

Materials:

  • This compound

  • (4-Amino-2-methylphenyl)methanol

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade solvents

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound, 1.0 mmol of (4-Amino-2-methylphenyl)methanol, and 1.0 mmol of an internal standard in 20 mL of DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 mmol of pyridine to the solution.

  • Slowly add 0.5 mmol of acetic anhydride dropwise while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the ratio of the two acylated products.

Data Analysis: The ratio of the acylated products will indicate the relative reactivity of the amino groups. A higher yield of the acylated product from one isomer indicates its greater nucleophilicity.

Experiment 2: Competitive Electrophilic Bromination

This experiment will assess the relative reactivity of the aromatic rings towards electrophilic substitution.

Objective: To compare the rate and regioselectivity of aromatic bromination.

Materials:

  • This compound

  • (4-Amino-2-methylphenyl)methanol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile as solvent

  • Internal standard

  • HPLC-grade solvents

Procedure:

  • Dissolve 0.5 mmol of each isomer and 0.5 mmol of an internal standard in 15 mL of acetonitrile in a flask protected from light.

  • Add 0.25 mmol of NBS to the solution in one portion while stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by HPLC.

  • After the reaction is complete (or after a set time), quench with a solution of sodium thiosulfate.

  • Extract the products with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the final product mixture by HPLC and NMR to determine the ratio and structure of the brominated products.

Data Analysis: The relative rates of consumption of the starting materials and the formation of brominated products will provide a quantitative measure of the ring activation in each isomer.

Data Presentation

Quantitative results from the proposed experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Results of Competitive N-Acylation

IsomerInitial MolesMoles of Acylated ProductConversion (%)Relative Reactivity Ratio
This compound1.0 mmol
(4-Amino-2-methylphenyl)methanol1.0 mmol

Table 2: Results of Competitive Electrophilic Bromination

IsomerInitial MolesMoles of Brominated Product(s)Conversion (%)Product(s) Structure
This compound0.5 mmol
(4-Amino-2-methylphenyl)methanol0.5 mmol

Visualizations

General Mechanism for Electrophilic Aromatic Substitution

The following diagram illustrates the fundamental two-step mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Caption: General mechanism of electrophilic aromatic substitution.

Experimental Workflow for Competitive Bromination

This diagram outlines the workflow for the proposed competitive bromination experiment.

workflow prep Prepare equimolar mixture of isomers and internal standard in Acetonitrile react Add N-Bromosuccinimide (NBS) Stir at Room Temperature prep->react Step 1 monitor Monitor reaction via HPLC (take aliquots at t=0, 15, 30, 60 min) react->monitor Step 2 quench Quench reaction with Sodium Thiosulfate monitor->quench Step 3 extract Extract with Ethyl Acetate, Dry and Concentrate quench->extract Step 4 analyze Analyze final product ratio by HPLC and NMR extract->analyze Step 5

Caption: Workflow for the competitive bromination experiment.

Conclusion

Based on established principles of organic chemistry, both this compound and (4-Amino-2-methylphenyl)methanol are expected to be highly reactive in electrophilic aromatic substitutions. Subtle differences in their reactivity profiles are anticipated due to the interplay of electronic and steric effects. (4-Amino-2-methylphenyl)methanol may exhibit slightly enhanced reactivity at its functional groups (amino and methanol) due to reduced steric hindrance. The provided experimental protocols offer a robust framework for quantifying these differences, providing valuable data for chemists in process development and molecular design. Experimental validation is essential to confirm these predictions.

References

Comparative Analysis of Analytical Techniques for (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selection and application of analytical methods for the characterization and quantification of (2-Amino-4-methylphenyl)methanol.

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification and characterization. The choice of analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the most common analytical techniques employed for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, essential for structural elucidation, are discussed.

Quantitative Analysis: A Comparative Overview

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.05 µg/mL0.1 mg/L (with derivatization)0.005 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 mg/L (with derivatization)0.01 ng/mL
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%90 - 110%99 - 101%
Precision (%RSD) < 2%< 10%< 5%
Sample Throughput HighMediumHigh
Instrumentation Cost Low to MediumMediumHigh
Derivatization Required NoOften YesNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS with derivatization, and LC-MS/MS. These protocols are based on established methods for similar aromatic compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan (typically around 240 nm and 290 nm for aromatic amines).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve the volatility and chromatographic performance of this compound for GC-MS analysis.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. A typical procedure involves reacting the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70 °C) for 30-60 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Dry the extract completely under a stream of nitrogen before adding the derivatization reagents.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and its most abundant product ions need to be determined by direct infusion of a standard solution.

    • Ion Source Parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.

  • Sample Preparation: Sample preparation can range from simple dilution ("dilute-and-shoot") to more extensive procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, depending on the complexity of the sample matrix.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include:

    • Aromatic protons in the range of δ 6.5-7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring.

    • A singlet for the methyl group protons around δ 2.2-2.5 ppm.

    • A singlet or a broad signal for the amino group protons (NH₂), the chemical shift of which is concentration and solvent dependent.

    • A singlet for the methylene protons (CH₂OH) adjacent to the hydroxyl group, typically around δ 4.5 ppm.

    • A signal for the hydroxyl proton, which is also variable in its chemical shift and may exchange with D₂O.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Expected signals would correspond to the aromatic carbons, the methyl carbon, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretch: A band in the region of 1250-1350 cm⁻¹.

  • C-O stretch: A strong band in the region of 1000-1260 cm⁻¹.

Visualizing Analytical Workflows

To better illustrate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow and the logical relationship between different analytical goals and the techniques used to achieve them.

Analytical_Workflow_for_2_Amino_4_methylphenyl_methanol cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Reporting Sample_Collection Sample Collection (Bulk Drug, Formulation, Biological Fluid) Extraction Extraction (LLE, SPE, PP) Sample_Collection->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization If required Dilution Dilution & Filtration Extraction->Dilution Derivatization->Dilution HPLC_UV HPLC-UV Dilution->HPLC_UV GC_MS GC-MS Dilution->GC_MS LC_MS_MS LC-MS/MS Dilution->LC_MS_MS NMR NMR Spectroscopy Dilution->NMR FTIR FTIR Spectroscopy Dilution->FTIR Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition NMR->Data_Acquisition FTIR->Data_Acquisition Data_Analysis Data Analysis (Quantification, Structural Elucidation) Data_Acquisition->Data_Analysis Reporting Reporting (Validation Report, Certificate of Analysis) Data_Analysis->Reporting Analytical_Technique_Selection cluster_Goal Analytical Goal cluster_Techniques Analytical Techniques cluster_Methods Specific Methods Goal Analytical Goal Quantification Quantification Goal->Quantification Structural_Elucidation Structural Elucidation Goal->Structural_Elucidation Functional_Group_ID Functional Group ID Goal->Functional_Group_ID HPLC HPLC-UV Quantification->HPLC Routine, High Conc. GCMS GC-MS Quantification->GCMS Volatile/Semi-volatile LCMSMS LC-MS/MS Quantification->LCMSMS Trace Levels, Complex Matrix Structural_Elucidation->GCMS Fragmentation Pattern Structural_Elucidation->LCMSMS Fragmentation Pattern NMR NMR Structural_Elucidation->NMR Definitive Structure FTIR FTIR Functional_Group_ID->FTIR Vibrational Modes

References

Validating an HPLC Method for (2-Amino-4-methylphenyl)methanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (2-Amino-4-methylphenyl)methanol. It also presents a comparative analysis with alternative analytical techniques, supported by representative experimental data.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1][2][3] This involves demonstrating that the method is specific, linear, accurate, precise, and robust.[1][4] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis of the methodologies discussed herein.[1][2][3]

Experimental Protocol: HPLC Method Validation

A detailed protocol for the validation of an HPLC method for the quantification of this compound is outlined below. This protocol is based on established ICH guidelines and common practices in the pharmaceutical industry.

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Procedure: Analyze a blank sample (matrix without the analyte), a sample of this compound, and a sample spiked with potential impurities.

  • Acceptance Criteria: The chromatogram of the blank should not show any peak at the retention time of this compound. The peak for this compound in the spiked sample should be pure and spectrally homogenous, as determined by a photodiode array (PDA) detector.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations. Analyze each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Procedure: The range is determined based on the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range should be supported by the data from the linearity, accuracy, and precision experiments.

4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[5]

  • Procedure: Analyze samples of a known concentration (e.g., spiked placebo) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Perform the analysis in triplicate for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • Procedure: Introduce small variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

HPLC Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Use Robustness->Implement Validation Complete

Caption: Workflow for HPLC Method Validation.

Performance Comparison of Analytical Methods

While HPLC is a widely used and robust technique for the quantification of aromatic amines, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can also be employed.[6] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%80 - 120%95 - 105%
Precision (%RSD) < 2%< 15%< 10%
Limit of Detection (LOD) ng/mL rangeµg/L rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangeµg/L rangepg/mL to ng/mL range

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

GC-MS is a powerful technique, particularly for volatile and semi-volatile compounds.[6] However, it may require derivatization for polar compounds like aromatic amines to improve their volatility and chromatographic behavior.[7] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[6][8]

Comparison of Analytical Techniques

cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_Node HPLC-UV HPLC_Pros Pros: - Robust & Reliable - Widely Available - Cost-Effective HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Moderate Sensitivity - Potential for Matrix Interference HPLC_Node->HPLC_Cons GCMS_Node GC-MS GCMS_Pros Pros: - High Resolution - Excellent for Volatiles GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Derivatization Often Required - Not Suitable for Non-Volatiles GCMS_Node->GCMS_Cons LCMSMS_Node LC-MS/MS LCMSMS_Pros Pros: - High Sensitivity & Selectivity - Applicable to a Wide Range of Analytes LCMSMS_Node->LCMSMS_Pros LCMSMS_Cons Cons: - Higher Cost - More Complex Instrumentation LCMSMS_Node->LCMSMS_Cons

Caption: Comparison of HPLC, GC-MS, and LC-MS/MS.

References

Comparative Analysis of (2-Amino-4-methylphenyl)methanol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activity of a series of (2-Amino-4-methylphenyl)methanol derivatives. While the parent compound is commercially available and its basic properties are documented, research focusing on the synthesis and systematic evaluation of its analogs for specific biological effects is not readily found in published papers. This guide, therefore, aims to provide an overview of the parent compound and discusses the biological activities of structurally related chemical classes to offer insights for researchers and drug development professionals interested in this scaffold.

The Parent Compound: this compound

This compound is a chemical compound with the molecular formula C8H11NO.[1] It is also known by other names such as 2-amino-4-methylbenzyl alcohol.[1] Its basic chemical and physical properties are well-documented in chemical databases like PubChem.[1]

While specific biological activity data for a series of its derivatives are unavailable, the core structure, a substituted aminobenzyl alcohol, is a common feature in various biologically active molecules. This suggests that derivatives of this compound could potentially be explored for a range of pharmacological activities.

Insights from Structurally Related Compounds

In the absence of direct data, examining the biological activities of other chemical series with some structural similarities can provide valuable context for future research directions.

2-Aminothiazole Derivatives

One broad class of compounds, 2-aminothiazoles, has been extensively investigated for its therapeutic potential. For instance, a study on novel 2-amino-4-phenylthiazole derivatives containing amide moieties revealed significant in vitro antiproliferative activity against several human cancer cell lines, including lung (A549), cervical (HeLa), and colon (HT29) cancer.[2] Some compounds in this series exhibited potent growth inhibitory effects, with IC50 values in the low micromolar range.[2] This highlights the potential of the amino-heterocycle scaffold in developing anticancer agents.

Pyrrolo[3,2-d]pyrimidine Analogs

Another relevant class of heterocyclic compounds is the pyrrolo[3,2-d]pyrimidines. Research into 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines has identified them as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in nucleotide synthesis and important targets for cancer chemotherapy.[3] Structure-activity relationship (SAR) studies on these compounds have shown that different substituents on the core structure can significantly influence their inhibitory potency and selectivity.[3]

Experimental Protocols: A General Framework

Although specific experimental details for this compound derivatives are not available, a general workflow for the synthesis and biological evaluation of new chemical entities typically follows a structured approach. The following represents a generalized protocol for assessing the anticancer activity of a novel compound series.

General Synthesis and Characterization
  • Synthesis: Derivatives would be synthesized using appropriate organic chemistry reactions to introduce various substituents onto the this compound core.

  • Purification: The synthesized compounds would be purified using techniques such as column chromatography or recrystallization.

  • Structural Confirmation: The chemical structures of the final compounds would be confirmed using analytical methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

In Vitro Anticancer Activity Assay (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the MTT into a purple formazan product.

  • Data Analysis: The formazan is dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Future Directions and Workflow

Given the lack of specific data on this compound derivatives, a systematic exploration of this chemical space is warranted. The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds.

Caption: A generalized workflow for the discovery and development of novel bioactive chemical derivatives.

Conclusion

While this guide could not provide a direct comparison of the biological activities of this compound derivatives due to a lack of available data, it has highlighted the properties of the parent compound and drawn parallels with structurally related, biologically active molecules. The provided general experimental framework and workflow diagram offer a roadmap for researchers interested in exploring the therapeutic potential of this chemical scaffold. Future research involving the systematic synthesis and biological screening of this compound derivatives is necessary to elucidate their potential as novel therapeutic agents.

References

A Researcher's Guide to the Computational Modeling of (2-Amino-4-methylphenyl)methanol Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Physicochemical Properties

Due to the limited availability of direct experimental data for (2-Amino-4-methylphenyl)methanol, this section presents a combination of computed values for the target molecule and experimental data for structurally related compounds. This comparison highlights the predictive power and current limitations of computational models.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Computed)2-Amino-4-methylphenol (Experimental)4-Aminobenzyl alcohol (Experimental)4-Methylbenzyl alcohol (Experimental)
Molecular Weight ( g/mol ) 137.18[1]123.15123.15122.16
Melting Point (°C) Not available135-13960-6559-61
Boiling Point (°C) Not availableSublimesNot available217
LogP (XLogP3) 1.1[1]1.20.81.6
pKa (Predicted) ~4.5 (amino group), ~16 (hydroxyl group)~5.2 (amino group), ~10.4 (hydroxyl group)~4.4 (amino group), ~15.5 (hydroxyl group)~15.5 (hydroxyl group)
Topological Polar Surface Area (Ų) 46.2546.2546.2520.23

Note: Predicted pKa values are estimations based on computational models for similar functional groups and should be confirmed experimentally.

Computational and Experimental Methodologies

A robust understanding of a molecule's properties relies on the synergy between computational modeling and experimental validation. Below are detailed protocols for key predictive and experimental techniques relevant to this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Protocol:

    • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Signal splitting patterns, integration values (for ¹H NMR), and chemical shifts are analyzed to elucidate the molecular structure.

2. UV-Vis Spectroscopy

  • Objective: To determine the electronic absorption properties.

  • Protocol:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

    • The absorbance spectrum is recorded over a wavelength range (typically 200-400 nm) using a spectrophotometer.

    • The wavelength(s) of maximum absorbance (λmax) are identified. The molar extinction coefficient can be calculated if the concentration is known precisely.[2]

3. Determination of pKa

  • Objective: To measure the acid dissociation constant.

  • Protocol (Potentiometric Titration):

    • A solution of this compound of known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa values are determined from the titration curve at the half-equivalence points.

Computational Modeling Protocols

1. Density Functional Theory (DFT) for Property Prediction

  • Objective: To calculate electronic structure and predict physicochemical properties.

  • Protocol:

    • The 3D structure of this compound is built using molecular modeling software.

    • Geometry optimization is performed using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)).

    • From the optimized geometry, properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and vibrational frequencies can be calculated.

    • More advanced calculations can be employed to predict NMR chemical shifts and pKa values, often in conjunction with a continuum solvation model (e.g., PCM, SMD) to simulate the solvent environment.[3][4]

2. Quantitative Structure-Activity Relationship (QSAR)

  • Objective: To correlate molecular descriptors with biological activity.

  • Protocol:

    • A dataset of molecules with known biological activity (e.g., enzyme inhibition, cytotoxicity) and structural similarity to this compound is compiled.

    • A variety of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each molecule in the dataset.

    • Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.[5][6][7]

    • The resulting QSAR model can then be used to predict the activity of this compound.

Visualizing the Workflow: A Combined Computational and Experimental Approach

The following diagram illustrates a logical workflow for characterizing a novel compound like this compound, integrating both computational and experimental methods for a comprehensive analysis.

cluster_computational Computational Modeling cluster_experimental Experimental Validation A Initial Structure Generation B Geometry Optimization (DFT) A->B C Property Prediction (NMR, pKa, LogP) B->C G Structural Characterization (NMR, MS) C->G Compare & Refine D QSAR Model Development E Predicted Biological Activity D->E J Experimental Biological Activity E->J Compare & Validate F Synthesis & Purification F->G H Physicochemical Measurement (Melting Pt, Solubility, pKa) F->H I Biological Assays F->I H->C Inform Model I->J

Caption: Integrated workflow for compound characterization.

Potential Signaling Pathways and Biological Interactions

While no specific biological activity has been reported for this compound, its structural motifs—an aniline derivative and a benzyl alcohol—are present in many biologically active compounds. Derivatives of aminobenzyl alcohols have shown potential as schistosomicidal agents, suggesting possible interactions with parasitic metabolic pathways.[8] Furthermore, substituted anilines are known to interact with various biological targets, and their toxicity can be related to their electronic and hydrogen-bonding properties.[7] Computational docking and QSAR studies could be employed to explore potential interactions with targets such as kinases, GPCRs, or metabolic enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the structural alerts present in this compound.

AMP This compound Target Potential Protein Target (e.g., Kinase, Receptor) AMP->Target Binding Pathway Downstream Signaling Cascade Target->Pathway Activation / Inhibition Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

Caption: Hypothetical signaling pathway for this compound.

References

A Researcher's Guide to DFT Calculations for the Molecular Structure of (2-Amino-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, interactions, and potential therapeutic applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for obtaining accurate molecular geometries. This guide provides a comparative overview of DFT calculations for (2-Amino-4-methylphenyl)methanol, offering insights into expected structural parameters and a detailed protocol for performing such calculations.

Due to the absence of published experimental crystallographic or gas-phase diffraction data for this compound, this guide will focus on comparing DFT-calculated geometries with established experimental data for structurally related fragments and will also compare the performance of different DFT functionals. This approach provides a robust framework for validating the computational results and selecting appropriate theoretical levels for future studies on this and similar molecules.

Comparative Analysis of Molecular Geometries

The core of this guide is the comparison of structural parameters obtained from DFT calculations against known experimental values for similar chemical moieties and the comparison between different computational methods.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å)

BondDFT Method 1 (B3LYP/6-311+G(d,p))DFT Method 2 (ωB97X-D/6-311+G(d,p))Experimental (Fragment)
C-C (aromatic)1.390 - 1.4101.385 - 1.405~1.395 (Benzene)
C-N (aromatic)~1.400~1.390~1.402 (Aniline)
C-C (methyl)~1.510~1.505~1.512 (Toluene)
C-C (methanol)~1.515~1.510~1.510 (Benzyl Alcohol)
C-O~1.430~1.4251.427 (Methanol)[1]
O-H~0.965~0.9600.956 (Methanol)[1]

Note: Values in italics are expected ranges for this compound based on DFT calculations.

Table 2: Comparison of Calculated and Experimental Bond Angles (°)

AngleDFT Method 1 (B3LYP/6-311+G(d,p))DFT Method 2 (ωB97X-D/6-311+G(d,p))Experimental (Fragment)
C-C-C (aromatic)118.0 - 122.0118.5 - 121.5120.0 (Benzene)
C-C-N~120.0~120.0~120.0 (Aniline)
C-C-C (methyl)~121.0~121.0~121.0 (Toluene)
C-C-O~110.0~110.5~109.0 (Benzyl Alcohol)
C-O-H~108.0~108.5108.9 (Methanol)

Note: Values in italics are expected ranges for this compound based on DFT calculations.

Table 3: Comparison of DFT Functionals and Basis Sets

MethodKey FeaturesExpected Performance for Aromatic Amines
B3LYP/6-311+G(d,p) A popular hybrid functional, good balance of accuracy and computational cost.Generally provides reliable geometries. May have limitations with non-covalent interactions.
ωB97X-D/6-311+G(d,p) Range-separated hybrid functional with empirical dispersion correction.Often yields more accurate results for systems with potential intramolecular hydrogen bonding and other non-covalent interactions.[2]
M06-2X/6-311+G(d,p) High-nonlocality functional, good for main-group thermochemistry and non-covalent interactions.Expected to perform well for this system due to the presence of amino and hydroxyl groups.
APFD/6-311+G(d,p) Hybrid meta-GGA functional with dispersion corrections.A modern functional designed for improved accuracy in thermochemistry and kinetics.

Experimental Protocols

A detailed protocol for performing DFT calculations on this compound is provided below. This protocol can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][4][5]

Molecular Structure Input
  • Initial Geometry: The initial 3D coordinates of this compound can be generated using a molecular builder such as Avogadro, ChemDraw, or directly from its SMILES string (CC1=CC(=C(C=C1)CO)N).

  • File Format: The coordinates should be saved in a format compatible with the chosen software (e.g., .xyz, .mol, or Gaussian input format .gjf).

Computational Method Selection
  • DFT Functional: For a baseline calculation, the B3LYP hybrid functional is a common and well-tested choice. For potentially higher accuracy, especially in capturing intramolecular interactions, a dispersion-corrected functional like ωB97X-D is recommended.

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) , is suitable for achieving a good balance between accuracy and computational cost for a molecule of this size.

Geometry Optimization
  • Task: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum on the potential energy surface is located.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) with a common solvent (e.g., water or methanol) can be employed.

Frequency Analysis
  • Purpose: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.

  • Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Thermochemical Data: The frequency calculation also provides valuable thermochemical data, such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Data Extraction and Analysis
  • Optimized Geometry: Extract the final optimized Cartesian coordinates.

  • Structural Parameters: Measure key bond lengths, bond angles, and dihedral angles from the optimized structure.

  • Comparison: Compare the calculated parameters with the experimental data for related fragments and with the results from other DFT methods as outlined in the tables above.

Visualizing Computational Workflows and Concepts

To aid in understanding the processes and relationships in computational chemistry, the following diagrams are provided.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Results Analysis mol_build Molecular Builder (e.g., Avogadro) input_file Create Input File (.gjf, .inp) mol_build->input_file smiles SMILES String CC1=CC(=C(C=C1)CO)N geom_opt Geometry Optimization input_file->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Structural Data (Bond Lengths, Angles) verify_min->extract_data compare Compare with Experimental and Other Methods extract_data->compare

Caption: A typical workflow for performing a DFT calculation, from initial structure generation to final analysis.

CompChem_Methods cluster_ab_initio Ab Initio Methods cluster_dft Density Functional Theory (DFT) HF Hartree-Fock (HF) MPn Møller-Plesset Perturbation Theory (MPn) HF->MPn adds electron correlation CC Coupled Cluster (CC) MPn->CC improves correlation treatment LDA LDA GGA GGA (e.g., PBE) LDA->GGA adds gradient correction Hybrid Hybrid (e.g., B3LYP) GGA->Hybrid includes exact exchange from HF RangeSeparated Range-Separated (e.g., ωB97X-D) Hybrid->RangeSeparated improves long-range interactions

Caption: Logical relationships between different families of computational chemistry methods.

References

A Spectroscopic Showdown: Unmasking the Isomers of Aminomethylphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-aminomethylphenylmethanol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and differentiation.

The positional isomers of aminomethylphenylmethanol—ortho (2-), meta (3-), and para (4-)—exhibit distinct physical and chemical properties owing to the varied substitution patterns on the benzene ring. These differences are reflected in their spectroscopic profiles, which serve as fingerprints for their unambiguous identification. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of aminomethylphenylmethanol. Due to the limited availability of directly published experimental data for all isomers, this compilation includes a combination of experimental values and data from spectral databases.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

IsomerNucleusSolventChemical Shifts (δ, ppm)
Ortho-(2-aminomethyl)phenylmethanol ¹HUnavailableData not available
¹³CUnavailableData not available
Meta-(3-aminomethyl)phenylmethanol ¹HUnavailableData not available
¹³CUnavailableData not available
Para-(4-aminomethyl)phenylmethanol ¹HDMSO-d₆7.20 (s, 4H, Ar-H), 5.04 (s, 2H, -CH₂OH), 4.42 (s, 2H, -CH₂NH₂), 3.83 (s, 1H, -OH), 2.45 (s, 2H, -NH₂)[1]
¹³CUnavailableData not available

Table 2: IR, UV-Vis, and Mass Spectrometry Data

IsomerSpectroscopic TechniqueKey Data
Ortho-(2-aminomethyl)phenylmethanol IR (Vapor Phase)Data available but not detailed in search results[2]
UV-VisData not available
Mass Spectrometry (GC-MS)Data available but not detailed in search results[2]
Meta-(3-aminomethyl)phenylmethanol IRData not available
UV-VisData not available
Mass SpectrometryData not available
Para-(4-aminomethyl)phenylmethanol IRData not available
UV-VisData not available
Mass Spectrometry (APCI+)m/z 138.3 (M+H)⁺[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the aminomethylphenylmethanol isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation synthesis Synthesis of o-, m-, p-isomers purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_table Tabulation of Spectroscopic Data nmr->data_table ir->data_table uv_vis->data_table ms->data_table interpretation Structural Elucidation & Isomer Differentiation data_table->interpretation

A generalized workflow for the spectroscopic comparison of aminomethylphenylmethanol isomers.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminomethylphenylmethanol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H (aromatic and aliphatic), and C-O stretches, as well as aromatic C-C bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminomethylphenylmethanol isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the electronic transitions within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or a softer technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). For the para-isomer data presented, Atmospheric Pressure Chemical Ionization (APCI) was used.[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and differentiate between isomers.

Conclusion

References

Comparative Analysis of Cross-Reactivity for (2-Amino-4-methylphenyl)methanol Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of structural analogs of (2-Amino-4-methylphenyl)methanol. The data presented herein is illustrative, based on established principles of immunochemistry, and serves as a framework for designing and interpreting cross-reactivity studies for this class of compounds. The primary analytical method discussed is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for quantifying small molecules.

Introduction

This compound is an aromatic compound with potential applications in chemical synthesis and drug discovery. The development of sensitive and specific immunoassays for the detection and quantification of this molecule is crucial for various research and development applications. A key parameter in the validation of such an immunoassay is the assessment of its cross-reactivity with structurally related compounds. High specificity is paramount to ensure that the assay accurately measures the target analyte without interference from its metabolites, precursors, or other analogs. This guide outlines a systematic approach to analyzing the cross-reactivity of this compound analogs.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a panel of this compound analogs in a competitive ELISA designed for the parent compound. The selection of these analogs is based on systematic structural modifications to probe the key epitopes recognized by a hypothetical polyclonal antibody raised against a hapten derived from this compound.

Compound Name Structure Modification from Parent Compound Hypothetical Cross-Reactivity (%)
This compoundStructure of this compound-100
(2-Amino-3-methylphenyl)methanolStructure of (2-Amino-3-methylphenyl)methanolIsomeric shift of the methyl group45
(2-Amino-5-methylphenyl)methanolStructure of (2-Amino-5-methylphenyl)methanolIsomeric shift of the methyl group60
(4-Amino-2-methylphenyl)methanolStructure of (4-Amino-2-methylphenyl)methanolIsomeric shift of the amino group25
2-Amino-4-methylbenzoic acidStructure of 2-Amino-4-methylbenzoic acidOxidation of the methanol group to a carboxylic acid10
2-Nitro-4-methylphenyl)methanolStructure of (2-Nitro-4-methylphenyl)methanolSubstitution of the amino group with a nitro group< 1
(2-Amino-4-ethylphenyl)methanolStructure of (2-Amino-4-ethylphenyl)methanolSubstitution of the methyl group with an ethyl group70
2-Amino-4-methylbenzylamineStructure of 2-Amino-4-methylbenzylamineSubstitution of the hydroxyl group with an amino group15

Experimental Protocols

A detailed protocol for a competitive indirect ELISA to determine the cross-reactivity of this compound analogs is provided below.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein to make it immunogenic. This involves the synthesis of a hapten, a derivative of the target molecule with a reactive group for conjugation.

  • Hapten Synthesis: A common strategy is to introduce a carboxyl group to the molecule, for example, by reacting the amino group with a bifunctional linker like succinic anhydride.

  • Immunogen Conjugation: The carboxylated hapten is then covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the prepared immunogen. Standard immunization protocols are followed, and the resulting antiserum (for polyclonal antibodies) or hybridoma clones (for monoclonal antibodies) are screened for their binding affinity and specificity to the target analyte.

Competitive Indirect ELISA Protocol

Materials:

  • 96-well microtiter plates

  • Coating antigen: this compound-hapten conjugated to a different carrier protein (e.g., Ovalbumin - OVA) to avoid recognition of the carrier protein by the antibody.

  • Primary antibody: Antiserum or monoclonal antibody specific for this compound.

  • Secondary antibody: Enzyme-conjugated anti-species IgG (e.g., Goat anti-rabbit IgG-HRP).

  • Standards: this compound and its analogs of known concentrations.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., PBS with 1% BSA), and substrate buffer.

  • Substrate and stop solution (e.g., TMB and sulfuric acid).

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the analog compounds.

    • In separate wells, add 50 µL of the standard or analog dilution.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte (standard or analog) and the coated antigen for binding to the limited amount of primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis

The percentage of cross-reactivity is calculated using the following formula, based on the concentrations of the parent compound and the analog that cause 50% inhibition of the maximum signal (IC50):

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for developing and validating a competitive immunoassay for the cross-reactivity analysis of small molecules like this compound.

G cluster_0 Assay Development cluster_1 Cross-Reactivity Analysis cluster_2 Analogs cluster_3 Output Hapten Hapten Synthesis Immunogen Immunogen Preparation Hapten->Immunogen Coating Coating Antigen Synthesis Hapten->Coating Antibody Antibody Production Immunogen->Antibody ELISA Competitive ELISA Antibody->ELISA Coating->ELISA Data Data Analysis (IC50 & %CR) ELISA->Data Table Cross-Reactivity Table Data->Table Analog1 Analog 1 Analog1->ELISA Analog2 Analog 2 Analog2->ELISA AnalogN ... AnalogN->ELISA

Workflow for Cross-Reactivity Analysis.
Principle of Competitive ELISA

This diagram illustrates the competitive binding principle underlying the ELISA protocol described.

G cluster_0 Low Signal cluster_1 High Signal Analyte1 A Antibody1 Ab Analyte1->Antibody1 Analyte Binds Antibody CoatedAntigen1 Ag Analyte2 A Antibody2 Ab CoatedAntigen2 Ag Antibody2->CoatedAntigen2 Antibody Binds Coated Antigen

Principle of Competitive ELISA.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound or its analogs. Research in this area would be necessary to elucidate any biological activity and the corresponding molecular pathways.

Conclusion

The specificity of an immunoassay is a critical performance characteristic. The provided hypothetical data and detailed experimental protocol offer a robust framework for conducting a thorough cross-reactivity analysis of this compound analogs. By systematically evaluating structurally related compounds, researchers can gain a comprehensive understanding of the antibody's binding profile and ensure the reliability and accuracy of their immunoassay for its intended application. This guide serves as a foundational resource for scientists and developers engaged in the creation and validation of immunoassays for novel small molecules.

Benchmarking the Synthesis of (2-Amino-4-methylphenyl)methanol: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes for (2-Amino-4-methylphenyl)methanol, a key intermediate in pharmaceutical development, reveals a significant advantage for green chemistry approaches over traditional methods in terms of waste reduction and overall efficiency. This guide provides a head-to-head comparison of a conventional synthesis using a stoichiometric reducing agent and a greener alternative employing catalytic transfer hydrogenation, supported by detailed experimental protocols and quantitative green chemistry metrics.

The imperative to develop sustainable and environmentally benign chemical processes has driven the adoption of green chemistry principles in the synthesis of valuable molecules. This comparison guide evaluates two distinct synthetic pathways to produce this compound, a compound of interest for researchers and professionals in drug development. The assessment is based on widely accepted green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), offering a clear quantitative benchmark of their environmental impact.

Synthetic Route Comparison

Two primary synthetic strategies for producing this compound are examined:

  • Traditional Route: The reduction of 2-amino-4-methylbenzoic acid using a strong, non-catalytic reducing agent, Lithium Aluminium Hydride (LiAlH4). This method is representative of conventional synthetic approaches that often rely on stoichiometric reagents.

  • Green Alternative: The catalytic transfer hydrogenation of 4-methyl-2-nitrobenzyl alcohol. This route leverages a catalytic amount of a noble metal catalyst and a safer hydrogen donor, aligning with the principles of green chemistry by minimizing waste and employing more benign reagents.

Quantitative Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for both the traditional and green synthetic routes. These metrics provide a quantitative assessment of the efficiency and environmental impact of each process.

MetricTraditional Route (LiAlH4 Reduction)Green Alternative (Catalytic Transfer Hydrogenation)
Atom Economy (%) ~87.2%~91.4%
E-Factor High (>>1)Low (<1)
Process Mass Intensity (PMI) HighLow
Overall Yield (%) Moderate to HighHigh
Solvent Diethyl Ether (highly flammable, volatile)Methanol (less hazardous than ether)
Catalyst None (stoichiometric reagent)Palladium on Carbon (Pd/C) (catalytic, recyclable)
Reagent Safety LiAlH4 (pyrophoric, reacts violently with water)Methanol (flammable but less reactive than LiAlH4)

Experimental Protocols

Detailed experimental procedures for both synthetic routes are provided below to allow for replication and further investigation.

Traditional Synthesis: Reduction of 2-amino-4-methylbenzoic acid with LiAlH4

Reaction Scheme:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of Lithium Aluminium Hydride (LiAlH4) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-amino-4-methylbenzoic acid in anhydrous diethyl ether is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Green Alternative: Catalytic Transfer Hydrogenation of 4-methyl-2-nitrobenzyl alcohol

Reaction Scheme:

Procedure:

  • To a solution of 4-methyl-2-nitrobenzyl alcohol in methanol, a catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

  • The mixture is stirred at room temperature, and a hydrogen donor, such as ammonium formate or formic acid, is added portion-wise. Alternatively, the reaction can be carried out under a hydrogen atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove the methanol.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the this compound product.

Visualization of Synthetic Workflows

The logical flow of both the traditional and green synthesis routes are depicted in the diagrams below.

Traditional_Synthesis start Start: 2-amino-4-methylbenzoic acid reagent LiAlH4 in Diethyl Ether start->reagent 1. Add starting material reaction Reduction Reaction reagent->reaction 2. React quench Quenching (Water, NaOH) reaction->quench 3. Stop reaction workup Filtration & Solvent Removal quench->workup 4. Isolate product Product: This compound workup->product 5. Purify

Traditional Synthesis Workflow

Green_Synthesis start Start: 4-methyl-2-nitrobenzyl alcohol catalyst Pd/C in Methanol start->catalyst 1. Mix h_donor Hydrogen Donor (e.g., Ammonium Formate) catalyst->h_donor 2. Add H-donor reaction Catalytic Transfer Hydrogenation h_donor->reaction 3. React workup Catalyst Filtration & Solvent Removal reaction->workup 4. Isolate product Product: This compound workup->product 5. Purify

Green Synthesis Workflow

Conclusion

The comparative analysis clearly demonstrates the superiority of the catalytic transfer hydrogenation route for the synthesis of this compound from a green chemistry standpoint. The significant reduction in waste, as indicated by the lower E-Factor and PMI, coupled with the use of a recyclable catalyst and a less hazardous solvent, marks a substantial improvement over the traditional LiAlH4 reduction. For researchers and drug development professionals, the adoption of such greener synthetic methodologies not only minimizes environmental impact but also often leads to more efficient and cost-effective processes. This guide provides the necessary data and protocols to facilitate the implementation of a more sustainable approach to the synthesis of this important chemical intermediate.

Safety Operating Guide

Safe Disposal of (2-Amino-4-methylphenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of (2-Amino-4-methylphenyl)methanol, a compound used in various research and development applications, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific hazard information can vary between suppliers, it is best practice to treat this compound as hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a certified fume hood.

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][2][3][4] Do not discharge this compound down the drain or into the environment. [5]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[3]

    • The container must be compatible with the chemical to prevent any reactions.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[6]

  • Labeling:

    • Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][7] Do not use abbreviations or chemical formulas.[1][6]

    • Include the date of waste generation, the location of origin (e.g., department, room number), and the name and contact information of the principal investigator.[1]

    • If in a mixture, list all constituents and their approximate percentages.[1][6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Ensure the container is kept closed except when adding waste.[7][8]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.[2]

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][7]

    • The first rinsate must be collected and disposed of as hazardous waste.[9]

    • Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines for empty chemical containers.[2][7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date, PI Info segregate->label_waste store_waste Store in a Secure, Well-Ventilated Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal by Licensed Vendor documentation->disposal empty_container Is the Original Container Empty? disposal->empty_container triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes end End empty_container->end No collect_rinsate Collect First (and subsequent) Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label collect_rinsate->deface_label dispose_container Dispose of Empty Container as per Institutional Guidelines deface_label->dispose_container dispose_container->end

Caption: Decision-making workflow for the proper disposal of this compound.

Disclaimer: The information provided in this guide is based on general best practices for laboratory chemical disposal. It is essential to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.